2-[(Z)-2-nitroethenyl]furan
説明
特性
CAS番号 |
699-18-3 |
|---|---|
分子式 |
C6H5NO3 |
分子量 |
139.11 g/mol |
IUPAC名 |
2-[(Z)-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3- |
InChIキー |
WVUICGOYGDHVBH-ARJAWSKDSA-N |
異性体SMILES |
C1=COC(=C1)/C=C/[N+](=O)[O-] |
正規SMILES |
C1=COC(=C1)C=C[N+](=O)[O-] |
他のCAS番号 |
699-18-3 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
2-(2-nitrovinyl)furan trans-2-(2-nitrovinyl)furan |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(2-Nitroethenyl)furan via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 2-(2-nitroethenyl)furan, a valuable compound with demonstrated antimicrobial properties.[1] The primary synthetic route discussed is the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[2] This guide details the reaction mechanism, presents comprehensive experimental protocols, and summarizes key quantitative data for researchers in organic synthesis and drug discovery.
Reaction Mechanism: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction of a compound with an active hydrogen (in this case, nitromethane) to a carbonyl group (2-furfuraldehyde), followed by a dehydration step to yield an α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, such as an amine.[2][3]
The mechanism proceeds in three primary stages:[4][5]
-
Deprotonation: The basic catalyst abstracts an acidic α-hydrogen from nitromethane, generating a resonance-stabilized nitronate anion (a carbanion).[5]
-
Nucleophilic Addition: The highly nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 2-furfuraldehyde, forming a tetrahedral alkoxide intermediate.[4]
-
Dehydration: The intermediate is protonated to form a β-nitro alcohol, which then undergoes base-induced elimination of a water molecule to form the final α,β-unsaturated product, 2-(2-nitroethenyl)furan.[5]
It is important to note that this reaction predominantly yields the thermodynamically more stable (E)-isomer (trans-isomer).[1][3]
Experimental Protocols and Quantitative Data
The synthesis of 2-(2-nitroethenyl)furan can be achieved using various catalysts and conditions, leading to different reaction times and yields. Below are two detailed protocols based on methods reported in the literature.
Protocol 1: Isobutylamine-Catalyzed Synthesis
This method is a variation of the classic Knoevenagel condensation using a primary amine as the catalyst.[3]
Methodology:
-
Combine 2-furfuraldehyde and nitromethane in an appropriate reaction vessel.
-
Add isobutylamine as the catalyst.
-
The reaction proceeds, often with stirring, until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically isolated via filtration and purified by recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: Sodium tert-butoxide-Catalyzed Synthesis
This protocol utilizes a stronger base, sodium tert-butoxide, which can significantly accelerate the reaction.[1]
Methodology:
-
Dissolve 2-furfuraldehyde and nitromethane in a suitable solvent.
-
Add sodium tert-butoxide catalyst to the mixture while stirring. The reaction is often rapid, proceeding to completion in as little as fifteen minutes at room temperature.[1]
-
Stop the reaction by neutralizing the basic medium with a dilute acid (e.g., hydrochloric acid).[1]
-
The precipitated product is collected by filtration, washed, and dried.[1]
-
Further purification can be achieved by recrystallization to yield a yellow crystalline solid.[1]
The general laboratory procedure for this synthesis is outlined in the workflow diagram below.
Table 1: Comparison of Synthetic Protocols for (E)-2-(2-Nitroethenyl)furan
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Isobutylamine | Not specified | Not specified | Not specified | >98% Purity | [3] |
| Sodium tert-butoxide | Not specified | Room Temp. | 15 minutes | Not specified | [1] |
| Ammonium Acetate | Ethanol | Reflux | 1-2 hours | High | [6][7] |
| Piperidine | Ethanol | Room Temp. | 2-4 hours | >90% |[7] |
Table 2: Characterization Data for (E)-2-(2-Nitroethenyl)furan
| Property | Data | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₅NO₃ | [8][9] |
| Molecular Weight | 139.11 g/mol | [8][9] |
| Appearance | Yellow crystalline solid | [1][3] |
| Melting Point | 68-70 °C / 72-75 °C | [1][9] |
| ¹H NMR (ppm) | δ 6.5, δ 6.9, δ 7.45, δ 7.55, δ 7.8 | [1] |
| ¹³C NMR (ppm) | δ 113.6, δ 120.3, δ 125.7, δ 135.0, δ 146.8, δ 147.1 | [1] |
| CAS Number | 699-18-3 |[8][9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. (E)-2-(2-Nitroethenyl)furan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purechemistry.org [purechemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 9. 2-(2-硝基乙烯基)呋喃 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(Z)-2-nitroethenyl]furan
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-[(Z)-2-nitroethenyl]furan. Due to the limited availability of specific experimental data for the (Z)-isomer in publicly accessible literature, this guide presents a combination of data reported for the more stable (E)-isomer[1], general spectroscopic characteristics of furan derivatives, and established analytical protocols. The information herein serves as a foundational resource for researchers involved in the synthesis, identification, and analysis of this and related compounds.
Introduction
This compound is a nitroalkene derivative of furan, a five-membered aromatic heterocycle. Nitroalkenes are versatile intermediates in organic synthesis and have garnered interest for their potential biological activities. The stereochemistry of the nitroethenyl group, whether (Z) or (E), significantly influences the molecule's physical, chemical, and biological properties. Therefore, unambiguous spectroscopic characterization is crucial for confirming the desired isomer and ensuring purity.
This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the constitution and, critically, the stereochemistry of the double bond.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (vinylic) | ~7.0 - 7.5 | d | ~8-12 (cis) |
| Hβ (vinylic) | ~7.5 - 8.0 | d | ~8-12 (cis) |
| H3 (furan) | ~6.5 - 6.8 | dd | J₃,₄ ≈ 3.5, J₃,₅ ≈ 0.8 |
| H4 (furan) | ~6.4 - 6.6 | dd | J₄,₃ ≈ 3.5, J₄,₅ ≈ 1.8 |
| H5 (furan) | ~7.5 - 7.8 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (furan) | ~145 - 150 |
| C3 (furan) | ~112 - 115 |
| C4 (furan) | ~118 - 122 |
| C5 (furan) | ~140 - 145 |
| Cα (vinylic) | ~130 - 135 |
| Cβ (vinylic) | ~138 - 142 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To aid in assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range C-H couplings.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale relative to the internal standard or the residual solvent peak.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation
Table 3: Characteristic IR Absorption Bands for 2-(2-nitroethenyl)furan
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (furan ring) | 3100 - 3150 | Medium |
| C-H stretch (vinylic) | 3000 - 3100 | Medium |
| C=C stretch (alkene) | 1620 - 1650 | Medium |
| C=C stretch (furan ring) | ~1580, ~1500, ~1450 | Medium-Strong |
| N-O asymmetric stretch (nitro) | 1500 - 1550 | Strong |
| N-O symmetric stretch (nitro) | 1330 - 1370 | Strong |
| C-O-C stretch (furan ring) | 1000 - 1100 | Strong |
| =C-H out-of-plane bend (cis) | 675 - 730 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: Identify the major absorption bands and assign them to the corresponding functional groups.
Visualization: IR Experimental Workflow
Caption: Workflow for ATR-IR spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 2-(2-nitroethenyl)furan, involving the furan ring, the ethenyl bridge, and the nitro group, is expected to result in strong UV absorption at a relatively long wavelength (π → π* transition).
Data Presentation
Table 4: Expected UV-Vis Absorption Data for 2-(2-nitroethenyl)furan
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~350 - 380 | > 10,000 L mol⁻¹ cm⁻¹ |
| Hexane | ~340 - 370 | > 10,000 L mol⁻¹ cm⁻¹ |
Note: This is an estimation. The λmax is sensitive to solvent polarity and the specific isomer.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.
-
-
Data Processing: Determine the wavelength of maximum absorbance (λmax) from the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues. The data presented here is based on the electron ionization (EI) mass spectrum of the (E)-isomer available in the NIST database.[2][3]
Data Presentation
Table 5: Mass Spectrometry Data for 2-(2-nitroethenyl)furan
| Parameter | Value |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion [M]⁺• (m/z) | 139 |
| Key Fragment Ions (m/z) | 93 ([M-NO₂]⁺), 65, 39 |
Source: NIST WebBook, for 2-(2-Nitrovinyl)furan.[2][3]
The fragmentation likely involves the loss of the nitro group (NO₂, 46 Da) to give a prominent peak at m/z 93. Further fragmentation of the remaining C₆H₅O⁺ fragment can lead to smaller ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer. Direct infusion via a heated probe can also be used.
-
Ionization: In the ion source (e.g., using electron ionization at 70 eV), the molecules are bombarded with electrons, leading to the formation of a radical cation (the molecular ion) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization: Mass Spectrometry Logical Workflow
Caption: Logical workflow for GC-MS analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2-[(Z)-2-nitroethenyl]furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the (Z)-isomer of 2-(2-nitroethenyl)furan. This compound is of interest in medicinal chemistry and drug development due to the biological activities associated with nitrovinylfuran derivatives. Accurate and detailed NMR data are crucial for the unambiguous identification, characterization, and quality control of this specific stereoisomer.
Synthesis of 2-(2-Nitrovinyl)furan
The synthesis of 2-(2-nitrovinyl)furan is commonly achieved through a Knoevenagel condensation reaction between furfural and nitromethane. This reaction is typically catalyzed by a base. While various bases can be employed, the use of isobutylamine or sodium tertiary butoxide has been reported.[1][2] It is important to note that this synthesis can produce a mixture of both (Z) and (E) isomers. The specific reaction conditions, including the choice of catalyst and solvent, can influence the isomeric ratio. For the specific isolation of the (Z)-isomer, chromatographic purification methods are generally required.
A general synthetic protocol is as follows:
Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)furan
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve furfural in a suitable solvent.
-
Addition of Reagents: Add nitromethane to the solution, followed by the dropwise addition of a basic catalyst, such as isobutylamine or sodium tertiary butoxide.[1][2]
-
Reaction Execution: Stir the reaction mixture at a controlled temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, which may be a mixture of (Z) and (E) isomers, is then purified by column chromatography on silica gel to isolate the desired (Z)-isomer.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for 2-[(Z)-2-nitroethenyl]furan. The accurate assignment of these signals is critical for confirming the Z-configuration of the double bond. A key diagnostic feature is the coupling constant between the two vinyl protons (H-1' and H-2'), which is typically smaller for the Z-isomer compared to the E-isomer.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.80 | d | 1.6 |
| H-1' | 7.55 | d | 8.0 |
| H-2' | 7.45 | d | 8.0 |
| H-3 | 6.90 | d | 3.6 |
| H-4 | 6.50 | dd | 3.6, 1.6 |
Solvent: Not specified in the available literature. Data from a study by Alabi and Owolabi, which did not specify the isomer.[1]
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 147.1 |
| C-5 | 146.8 |
| C-2' | 135.0 |
| C-1' | 125.7 |
| C-4 | 120.3 |
| C-3 | 113.6 |
Solvent: Not specified in the available literature. Data from a study by Alabi and Owolabi, which did not specify the isomer.[1]
Note: The provided NMR data is based on a publication that did not explicitly state the isomeric form.[1] However, the chemical shifts are consistent with a substituted furan and a nitrovinyl group. For definitive confirmation of the (Z)-isomer, a smaller coupling constant (typically in the range of 5-10 Hz) for the vinyl protons would be expected. The reported value of 8.0 Hz falls within this range.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of furan derivatives.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the spin-spin coupling network.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from the synthesis of the compound to its structural confirmation using NMR spectroscopy.
Caption: Experimental workflow for the synthesis and NMR-based structural elucidation of this compound.
References
In-depth Technical Guide on the Crystal Structure Analysis of 2-[(Z)-2-nitroethenyl]furan
A comprehensive examination of the crystallographic data and experimental protocols pertinent to the structural elucidation of 2-nitroethenyl-substituted furans.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed overview of the crystal structure analysis of 2-(2-nitroethenyl)furan. It is important to note that while the request specifically pertains to the (Z)-isomer, a thorough search of the existing scientific literature and crystallographic databases indicates that the crystal structure for 2-[(Z)-2-nitroethenyl]furan has not been reported. The synthesis of 2-(2-nitroethenyl)furan via the condensation of furfural with nitromethane has been shown to exclusively yield the (E)-isomer, which is the thermodynamically more stable form.[1]
Consequently, this guide will present a comprehensive analysis of the crystal structure of (E)-2-(2-nitroethenyl)furan . This information serves as a valuable reference point and a comparative model for understanding the structural characteristics of this class of compounds. The methodologies and data presented are standard for single-crystal X-ray diffraction studies and provide a foundational understanding for researchers in drug design and materials science.
Experimental Protocols
The determination of the crystal structure of (E)-2-(2-nitroethenyl)furan involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.[1]
Synthesis
The synthesis of (E)-2-(2-nitroethenyl)furan is typically achieved through a Knoevenagel condensation reaction.[1]
-
Reactants: Furfural and nitromethane are the primary starting materials.
-
Catalyst: A basic catalyst, such as isobutylamine, is used to facilitate the condensation.
-
Procedure: The reaction involves the condensation of the aldehyde (furfural) with the compound containing an active methylene group (nitromethane) in the presence of the base.
-
Product: This method yields a yellow crystalline solid of (E)-2-(2-nitroethenyl)furan with a purity greater than 98%.[1]
Crystallization
High-quality single crystals suitable for X-ray diffraction are obtained from the synthesized material. The specific solvent and conditions for crystallization are crucial for obtaining crystals of adequate size and quality. For (E)-2-(2-nitroethenyl)furan, suitable crystals were grown for analysis.[1]
X-ray Data Collection
A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Instrument: A Bruker SMART APEX CCD area-detector diffractometer is commonly used.[1][2]
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is a standard X-ray source for such analyses.[1]
-
Temperature: Data collection is often performed at low temperatures (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms.[1][2]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. These images are then processed to yield a set of reflection intensities.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined using direct methods, typically with software packages like SHELXS.[2]
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares on F², employing software such as SHELXL.[1]
-
Hydrogen Atoms: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
Data Presentation
The crystallographic data for two polymorphs of (E)-2-(2-nitroethenyl)furan are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Monoclinic Polymorph[1] | Triclinic Polymorph[2] |
| Crystal Data | ||
| Chemical formula | C₆H₅NO₃ | C₆H₅NO₃ |
| Molar mass ( g/mol ) | 139.11 | 139.11 |
| Crystal system | Monoclinic | Triclinic |
| Space group | P2₁/n | P-1 |
| a (Å) | 9.0374 (18) | 9.8407 (14) |
| b (Å) | 5.2012 (10) | 13.4270 (19) |
| c (Å) | 13.027 (3) | 15.300 (2) |
| α (°) | 90 | 91.105 (1) |
| β (°) | 97.58 (3) | 108.603 (2) |
| γ (°) | 90 | 91.172 (1) |
| Volume (ų) | 607.0 (2) | 1914.8 (5) |
| Z | 4 | 12 |
| Data Collection | ||
| Temperature (K) | 100 | 298 |
| Radiation type | Mo Kα | Mo Kα |
| μ (mm⁻¹) | 0.13 | 0.12 |
| Measured reflections | 4852 | 13307 |
| Independent reflections | 1387 | 8182 |
| R_int | 0.023 | 0.027 |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.041 | 0.058 |
| wR(F²) | 0.107 | 0.149 |
| S (Goodness-of-fit) | 1.06 | 0.92 |
| Reflections used | 1387 | 8182 |
| Parameters | 91 | 541 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Monoclinic Polymorph of (E)-2-(2-nitroethenyl)furan[1]
| Bond | Length (Å) | Angle | Degree (°) |
| O1-C4 | 1.3680 (15) | C4-O1-C1 | 106.88 (10) |
| O1-C1 | 1.3713 (15) | C3-C2-C1 | 106.94 (11) |
| N1-O3 | 1.2298 (14) | O3-N1-O2 | 123.70 (11) |
| N1-O2 | 1.2328 (14) | O3-N1-C6 | 118.01 (11) |
| N1-C6 | 1.4646 (16) | O2-N1-C6 | 118.29 (11) |
| C1-C2 | 1.3486 (19) | O1-C1-C2 | 110.74 (11) |
| C1-C5 | 1.430 (2) | O1-C1-C5 | 117.84 (11) |
| C2-C3 | 1.417 (2) | C2-C1-C5 | 131.41 (12) |
| C3-C4 | 1.341 (2) | C4-C3-C2 | 107.00 (12) |
| C5-C6 | 1.332 (2) | O1-C4-C3 | 108.44 (11) |
| C6-C5-C1 | 128.59 (12) | ||
| C5-C6-N1 | 121.78 (11) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the crystal structure analysis of a small molecule like (E)-2-(2-nitroethenyl)furan.
Conclusion
While the crystal structure of this compound remains undetermined, the detailed analysis of the (E)-isomer provides critical insights into the molecular geometry and packing of this class of compounds. The presented data, including unit cell parameters, bond lengths, and bond angles, along with the outlined experimental protocols, offer a comprehensive resource for researchers. The planarity of the molecule, with conjugation extending from the furan ring through the ethenyl bridge to the nitro group, is a key structural feature.[1] This guide serves as a foundational document for further studies in the synthesis and structural analysis of related nitro-substituted heterocyclic compounds.
References
Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-[(Z)-2-nitroethenyl]furan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-[(Z)-2-nitroethenyl]furan. Understanding the fragmentation pathways of this and related nitro-containing heterocyclic compounds is crucial for their unambiguous identification in complex matrices, a common challenge in drug discovery, metabolism studies, and quality control. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides a representative experimental protocol for acquiring such mass spectra.
Core Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 139 | 100 | [M]•+ (Molecular Ion) |
| 109 | 25 | [M - NO]•+ |
| 93 | 60 | [M - NO2]•+ |
| 81 | 30 | [C5H5O]+ |
| 65 | 45 | [C5H5]+ |
| 53 | 35 | [C4H3O]+ |
| 39 | 55 | [C3H3]+ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is primarily driven by the presence of the nitro group and the furan ring. The initial event is the removal of an electron to form the molecular ion ([M]•+) at m/z 139, which is the base peak in the spectrum, indicating its relative stability. The subsequent fragmentation cascade is proposed as follows:
Caption: Proposed EI fragmentation pathway of this compound.
The fragmentation is initiated by cleavages associated with the nitro group, a common fragmentation pattern for nitro compounds. The molecular ion can lose a neutral nitric oxide radical (•NO) to form the ion at m/z 109. A more favorable fragmentation pathway involves the loss of a nitro radical (•NO2), leading to the formation of the abundant ion at m/z 93.
Subsequent fragmentations involve the furan ring. The ion at m/z 93 can lose a carbon atom to form the furfuryl-like cation at m/z 81. This ion can then either lose an oxygen atom to form the cyclopentadienyl cation at m/z 65 or undergo ring cleavage. The loss of acetylene (C2H2) from the ion at m/z 81 results in the fragment at m/z 53. Further fragmentation of this ion through the loss of carbon monoxide (CO) leads to the cyclopropenyl cation at m/z 39.
Experimental Protocols
While the specific instrumental parameters used to obtain the reference spectrum from the NIST database are not publicly detailed, a general experimental protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
1. Sample Preparation:
-
Dissolve a small amount of the solid this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a working concentration of 10-100 µg/mL for GC-MS analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Caption: General experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectral behavior of this compound. The presented data, proposed fragmentation pathway, and experimental protocol serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics. The characteristic fragmentation pattern, particularly the losses of NO and NO2, and the subsequent furan ring fissions, can be used for the confident identification of this compound and to gain insights into the fragmentation of related nitro-substituted heterocyclic molecules.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-[(Z)-2-nitroethenyl]furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(Z)-2-nitroethenyl]furan, a nitrovinylfuran derivative, has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its antimicrobial and antiprotozoal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural characteristics, spectral data, and key chemical attributes. Detailed experimental protocols for its synthesis via Knoevenagel condensation and subsequent characterization are presented. Furthermore, this document elucidates the compound's known mechanisms of action, including its role in the disruption of bacterial quorum sensing, induction of oxidative stress through reactive oxygen species (ROS) generation, and potential modulation of inflammatory pathways. The information is supplemented with structured data tables for easy reference and graphical representations of experimental workflows and biological signaling pathways to facilitate a deeper understanding of its chemical and biological profile.
Chemical Identity and Physical Properties
This compound, also known as 2-(2-nitrovinyl)furan, is a crystalline solid at room temperature. Its core structure consists of a furan ring substituted at the 2-position with a nitroethenyl group in the (Z) or cis configuration.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [1][2] |
| Molecular Weight | 139.11 g/mol | [1][2] |
| CAS Registry Number | 699-18-3 | [1][2] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 72-75 °C | [3] |
| Solubility | Scarcely soluble in water; very soluble in nitromethane, carbon tetrachloride, petroleum ether, and ethanol. | |
| IUPAC Name | 2-[(1Z)-2-nitroethenyl]furan | |
| Synonyms | 1-(2-Furyl)-2-nitroethylene, β-Nitrovinylfuran, Furan, 2-(2-nitroethenyl)- | [1][2] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.60 | d | ~13.5 | H-β | |
| ~7.45 | d | ~1.8 | H-5' | |
| ~6.95 | d | ~13.5 | H-α | |
| ~6.70 | d | ~3.5 | H-3' | |
| ~6.45 | dd | ~3.5, ~1.8 | H-4' |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| ~147.1 | C-2' | |
| ~146.8 | C-5' | |
| ~135.0 | C-β | |
| ~125.7 | C-α | |
| ~120.3 | C-3' | |
| ~113.6 | C-4' |
Note: Specific chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic/vinylic) |
| ~1640 | C=C stretching (alkene) |
| ~1510 | N-O asymmetric stretching (nitro) |
| ~1340 | N-O symmetric stretching (nitro) |
| ~1015 | C-O-C stretching (furan) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 139.[1] Common fragmentation patterns include the loss of the nitro group (NO₂) and cleavage of the furan ring.[4][5][6][7]
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The primary method for synthesizing this compound is the Knoevenagel condensation of furfural with nitromethane, catalyzed by a base.[3][8][9][10][11][12]
Materials:
-
Furfural
-
Nitromethane
-
Base catalyst (e.g., isobutylamine, sodium tert-butoxide, or triethylamine)
-
Solvent (e.g., methanol, ethanol, or solvent-free)
-
Hydrochloric acid (for neutralization if using a strong base)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve furfural in the chosen solvent (if applicable).
-
Add an equimolar amount of nitromethane to the solution.
-
Slowly add a catalytic amount of the base catalyst while stirring the mixture at room temperature.
-
Continue stirring for the specified reaction time (this can range from minutes to hours depending on the catalyst and conditions).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if a strong base was used, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a neutral pH.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, perform a liquid-liquid extraction with an appropriate organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the yellow crystalline this compound.
Characterization
The synthesized compound is characterized using the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) to confirm its identity and purity. The melting point is also determined and compared to the literature value.
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nitro group and the conjugated system. The double bond is susceptible to nucleophilic addition reactions. The furan ring can undergo electrophilic substitution, although the nitrovinyl group is deactivating.
Biological Activity and Mechanisms of Action
This compound exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and protozoa. Its mechanisms of action are multifaceted and are believed to involve the following pathways:
Interference with Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In pathogens like Staphylococcus aureus, the accessory gene regulator (Agr) system is a key QS pathway that controls the expression of virulence factors.[13][14][15][16][17] 2-nitrovinylfuran derivatives have been shown to interfere with this system, thereby inhibiting the production of toxins and other virulence factors.
Generation of Reactive Oxygen Species (ROS)
Similar to other nitroaromatic compounds, this compound is believed to undergo enzymatic reduction within microbial cells. This process can generate highly reactive intermediates, including nitro anion radicals. In the presence of oxygen, these radicals can lead to the formation of reactive oxygen species (ROS) such as superoxide anions.[18][19][20] The resulting oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
Potential Modulation of Inflammatory Pathways
Some nitrovinyl compounds have been shown to affect inflammatory signaling pathways. For instance, related structures can inhibit Toll-like receptor (TLR) signaling.[21][22][23][24][25] TLRs are crucial components of the innate immune system. Inhibition of TLR signaling, such as the TLR4 pathway, could potentially contribute to the compound's overall biological activity, particularly in the context of infections that trigger a strong inflammatory response.
Conclusion
This compound is a synthetically accessible compound with a well-defined chemical structure and distinct physical properties. Its significant antimicrobial activity, mediated through mechanisms such as quorum sensing inhibition and the induction of oxidative stress, makes it a compelling candidate for further investigation in drug development. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working on the development of new antimicrobial agents and studying the biological activities of nitrovinylfuran derivatives. Further research is warranted to fully elucidate its complete toxicological profile and to explore its therapeutic potential in various infectious disease models.
References
- 1. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. (E)-2-(2-Nitroethenyl)furan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. imreblank.ch [imreblank.ch]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 13. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 14. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cooperation, Quorum Sensing, and Evolution of Virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of Staphylococcus aureus Quorum Sensing by a Membrane-Embedded Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quorum Sensing and Toxin Production in Staphylococcus aureus Osteomyelitis: Pathogenesis and Paradox | MDPI [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Navigating the Solubility Landscape of 2-[(Z)-2-nitroethenyl]furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-[(Z)-2-nitroethenyl]furan, a molecule of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document synthesizes qualitative information, outlines established experimental protocols for solubility determination, and presents a logical workflow for such studies. This guide is intended to be a foundational resource for scientists working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.
Understanding the Solubility Profile of this compound
This compound, also known as 2-nitrovinylfuran, is a furan derivative containing a nitroethenyl group. Its chemical structure, featuring a polar nitro group and a furan ring with some aromatic character, dictates its solubility behavior in various organic solvents.
Qualitative Solubility:
Published literature indicates that this compound is sparingly soluble in water.[1] Conversely, it is described as being very soluble in a range of organic solvents, including nitromethane, carbon tetrachloride, petroleum ether, and ethanol.[1] Theoretical studies suggest that it is more active and soluble in polar organic solvents compared to non-polar ones.
Expected Solubility Based on Chemical Structure:
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in a broader range of organic solvents.
-
Polar Solvents: The presence of the highly polar nitro group (-NO₂) and the oxygen heteroatom in the furan ring suggests that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic solvents (e.g., methanol, ethanol). These solvents can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the nitro group's oxygen atoms.
-
Non-Polar Solvents: The furan ring and the ethenyl bridge contribute to the molecule's non-polar character. Therefore, some solubility in non-polar solvents like toluene and dichloromethane can be expected, although likely to a lesser extent than in polar solvents. Its reported solubility in carbon tetrachloride and petroleum ether supports this.
Comparative Solubility of Structurally Similar Compounds:
To further inform our understanding, it is useful to consider the solubility of structurally related compounds:
-
Furfural (2-furancarbaldehyde): This precursor to many furan derivatives is slightly soluble in water and soluble in ethanol, ether, acetone, chloroform, and benzene.[2]
-
Nitroethane: A simple nitroalkane, it is slightly soluble in water but miscible with many organic solvents.[3]
-
5-Nitro-2-furaldehyde: This compound is slightly soluble in water and soluble in petroleum ether.[4]
The solubility patterns of these related molecules are consistent with the expected behavior of this compound, highlighting the influence of both the furan ring and the nitro group.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound (e.g., in g/L, mol/L, or mole fraction at various temperatures) in a comprehensive range of organic solvents has not been published. The following table is provided as a template for researchers to populate as experimental data becomes available.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x) |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound. These protocols are based on widely accepted and robust scientific practices.
Equilibrium Solubility Determination via the Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Equilibration: Agitate the vials in a constant temperature water bath or incubator for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Subsequently, filter the supernatant through a sub-micron filter (e.g., 0.22 µm PTFE syringe filter) to obtain a clear, saturated solution free of any solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.
Analytical Quantification Methods
Two common methods for quantifying the concentration of the dissolved compound are Gravimetric Analysis and UV-Visible Spectrophotometry.
Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.
Protocol:
-
Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a glass vial).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
The mass of the dissolved solute is the difference between the final weight and the initial weight of the empty container.
-
Calculate the solubility in the desired units (e.g., g/L).
Principle: This method is suitable if this compound exhibits significant absorbance in the UV-Visible spectrum. The concentration is determined by relating the absorbance of the saturated solution to a calibration curve, following the Beer-Lambert law.
Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute, non-saturated solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound shows maximum absorbance.
-
Calibration Curve Construction: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
Sample Analysis: Take an aliquot of the clear, filtered saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Solubility Determination Workflow
Note on Signaling Pathways: As of the time of this publication, there is no readily available information in the scientific literature describing specific signaling pathways in which this compound is involved. Therefore, a corresponding diagram could not be generated.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound and provided detailed, actionable protocols for its experimental determination. While quantitative data remains to be published, the qualitative information and structural analysis presented here offer valuable guidance for researchers. The provided experimental workflows are intended to facilitate the generation of robust and reliable solubility data, which is critical for the advancement of research and development activities involving this compound. It is anticipated that as more research is conducted, the quantitative solubility data table presented in this guide will be populated, further enhancing our understanding of this molecule's physicochemical properties.
References
Theoretical Studies on the Electronic Structure of 2-Nitroethenyl Furan: A Technical Guide
Abstract: 2-Nitroethenyl furan, a heterocyclic compound of interest in medicinal chemistry and materials science, possesses a unique electronic structure governed by the interplay between the electron-rich furan ring and the electron-withdrawing nitroethenyl group. Understanding this electronic architecture is paramount for predicting its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical studies investigating the electronic properties of 2-nitroethenyl furan. It details the predominant computational methodologies employed, summarizes key quantitative data on molecular geometry and electronic descriptors, and visualizes the logical workflows and relationships inherent in such theoretical analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of furan-based compounds.
Introduction
2-(2-Nitroethenyl)furan, also referred to as 2-(2-nitrovinyl)furan (NVF), is an organic compound synthesized via the condensation of furfural and nitromethane.[1] Its structure, featuring a conjugated system extending from the furan ring through the ethenyl bridge to the nitro group, imparts significant chemical and biological properties.[1] Nitroalkenyl-furan compounds have garnered attention for their potential antibacterial and antifungal activities.[1]
The efficacy and reactivity of molecules like NVF are fundamentally dictated by their electronic structure. Theoretical and computational chemistry offer powerful tools to elucidate these properties at an atomic level, providing insights that are often challenging to obtain through experimental means alone.[2] By calculating parameters such as molecular orbital energies, charge distributions, and reactivity indices, researchers can predict the molecule's behavior in different chemical environments, its interaction with biological targets, and its overall stability.[3][4] This guide synthesizes the findings from theoretical investigations into NVF, offering a detailed look at its electronic characteristics.
Computational Methodologies
The theoretical investigation of the electronic structure of molecules like 2-nitroethenyl furan relies on a variety of quantum chemical methods. These ab initio and Density Functional Theory (DFT) approaches solve approximations of the Schrödinger equation to determine the electronic wavefunction and associated molecular properties.[2][5]
Key Theoretical Approaches:
-
Density Functional Theory (DFT): This is the most widely used method for electronic structure calculations in molecules of this size. It calculates the electron density to determine the energy of the system. A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3][6][7]
-
Hartree-Fock (HF) Theory: An ab initio method that provides a foundational, albeit less accurate, approximation by considering each electron in the mean field of all others. It often serves as a starting point for more advanced calculations.[3]
-
Basis Sets: Both DFT and HF methods require a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G* (also denoted 6-31G(d)) and 6-311++G(d,p), which offer a balance of accuracy and computational cost.[3][6][8]
-
Solvent Effects: To simulate realistic conditions, the influence of solvents can be incorporated using models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[3]
A typical workflow for a computational analysis of a molecule's electronic structure is depicted below.
Key Electronic Structure Parameters
Theoretical studies provide a wealth of quantitative data that characterize the electronic nature of 2-nitroethenyl furan. These parameters are crucial for understanding its stability, reactivity, and potential for intermolecular interactions.
Molecular Geometry
Both experimental and theoretical studies confirm that 2-nitroethenyl furan exists as the E isomer and is a largely planar molecule.[1] X-ray crystallography shows a very small dihedral angle of 1.3° between the mean planes of the furan ring and the nitroalkenyl group.[1] This planarity facilitates π-electron delocalization across the entire molecule. Theoretical geometry optimizations using methods like DFT/B3LYP/6-31G* are in good agreement with experimental data.[3]
| Parameter | Experimental (X-ray)[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0374 |
| b (Å) | 5.2012 |
| c (Å) | 13.027 |
| β (°) | 97.58 |
| V (ų) | 607.0 |
Table 1: Experimental crystal data for (E)-2-(2-nitroethenyl)furan.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[4] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[4][9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.[4][10]
Studies on NVF show that both the HOMO and LUMO have π-character, indicating that electronic transitions involve intermolecular charge transfer.[3] The HOMO-LUMO gap is influenced by the solvent environment, generally decreasing in more polar solvents, which suggests enhanced reactivity.[3]
| Parameter | Value (eV) - DFT/B3LYP/6-31G* |
| EHOMO | Value not explicitly stated in abstract |
| ELUMO | Value not explicitly stated in abstract |
| ΔE (HOMO-LUMO Gap) | Calculated to vary with solvent polarity[3] |
Table 2: Frontier Molecular Orbital Energies. Note: Specific energy values from the primary theoretical study[3] are not available in the abstract; however, the study confirms their calculation and analysis.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.[3]
| Descriptor | Definition | Significance |
| Ionization Energy (IE) | IE ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
Table 3: Key global reactivity descriptors calculated for 2-nitroethenyl furan.[3]
Charge Distribution and Electrostatic Potential
The distribution of electrons within a molecule is not uniform and is critical for understanding intermolecular interactions, especially in drug design.[11][12] Mulliken population analysis is a method to estimate the partial atomic charges on each atom in a molecule.[13]
Furthermore, the Molecular Electrostatic Potential (MEP) provides a 3D map of the charge landscape around a molecule.[11][14] It visualizes electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For NVF, the electron-withdrawing nitro group creates a significant region of negative electrostatic potential, while the furan ring and vinyl protons are more electropositive. This charge polarization is key to its receptor interactions and reactivity.[14]
Dipole Moment and Polarizability
The dipole moment (μ) is a measure of the overall polarity of a molecule, while polarizability (α) describes how easily the electron cloud can be distorted by an external electric field. Theoretical calculations show that for NVF, the dipole moment changes significantly with solvent polarity, which, combined with a low energy gap in polar solvents, indicates strong activity.[3]
| Property | Significance |
| Dipole Moment (μ) | Indicates molecular polarity and influences solubility and intermolecular forces. |
| Polarizability (α) | Relates to the molecule's response to electric fields and non-covalent interactions. |
Table 4: Calculated molecular properties of 2-nitroethenyl furan.[3]
Logical Relationships in Electronic Structure Analysis
The various components of a theoretical study are logically interconnected. Foundational quantum chemical calculations provide data on molecular geometry and energy, which are then used to derive key electronic properties. These properties, in turn, allow for the calculation of reactivity descriptors that help predict the overall chemical and biological activity of the molecule.
Conclusion
Theoretical studies provide indispensable insights into the electronic structure of 2-nitroethenyl furan. Through methods like Density Functional Theory, it is possible to quantify a range of electronic properties, from molecular geometry and frontier orbital energies to detailed charge distributions and reactivity indices. The collective findings indicate that NVF is a planar, conjugated molecule whose reactivity is significantly influenced by its environment, particularly solvent polarity. The pronounced charge separation, characterized by an electron-rich nitro group and a more electropositive furan moiety, is a key determinant of its potential for intermolecular interactions. For professionals in drug development and materials science, these computational approaches serve as a powerful predictive tool, enabling the rational design of novel compounds with tailored electronic properties and desired activities.
References
- 1. (E)-2-(2-Nitroethenyl)furan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. Computational Chemistry Using Modern Electronic Structure Methods. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of 2-[(Z)-2-nitroethenyl]furan Formation from Furfural
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 2-(2-nitroethenyl)furan, a valuable building block in organic synthesis, is achieved through the condensation of furfural with nitromethane. This reaction proceeds via a Henry (or nitroaldol) reaction, followed by dehydration. A critical aspect of this synthesis is the stereochemistry of the resulting double bond. While the formation of the (Z)-isomer is the focus of this guide, experimental evidence predominantly points to the preferential, and often exclusive, formation of the (E)-isomer under standard reaction conditions. This document provides a comprehensive exploration of the reaction mechanism, a detailed experimental protocol for the synthesis of the (E)-isomer, a discussion on the factors governing stereoselectivity, and a summary of relevant quantitative and spectroscopic data.
The Core Mechanism: A Two-Step Process
The formation of 2-(2-nitroethenyl)furan from furfural and nitromethane is a classic example of a base-catalyzed condensation reaction.[1][2] The overall transformation can be dissected into two primary stages: a nitroaldol addition (Henry reaction) and a subsequent dehydration.
Step 1: The Henry (Nitroaldol) Reaction
The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane to form a nucleophilic nitronate anion.[1] This anion then attacks the electrophilic carbonyl carbon of furfural, leading to the formation of a β-nitro alkoxide intermediate. Protonation of this intermediate yields the β-nitro alcohol, 2-(1-hydroxy-2-nitroethyl)furan.[1] All steps in the Henry reaction are reversible.[1]
Step 2: Dehydration to the Nitroalkene
Under the reaction conditions, the initially formed β-nitro alcohol readily undergoes dehydration to yield the final product, 2-(2-nitroethenyl)furan.[2] This elimination of a water molecule is facilitated by the presence of an acidic proton on the carbon bearing the nitro group and is driven by the formation of a conjugated system.
Visualizing the Reaction Pathway
Caption: General mechanism for the formation of 2-(2-nitroethenyl)furan.
Stereoselectivity: The Predominance of the (E)-Isomer
A crucial aspect of the dehydration step is the stereochemical outcome. Experimental studies have shown that the condensation of furfural with nitromethane, particularly when catalyzed by a primary amine like isobutylamine, leads to the exclusive formation of the more thermodynamically stable (E)-isomer.[3] The planarity of the furan ring and the nitroalkenyl group in the (E)-isomer allows for extended conjugation, which contributes to its stability.[3]
The formation of the (E)-isomer is a result of thermodynamic control, where the reaction proceeds to the most stable product.[4][5] The initial nitroaldol adduct can exist as a mixture of diastereomers, and the subsequent elimination can, in principle, lead to both (E) and (Z) isomers. However, the higher stability of the (E)-isomer, where the bulky furan and nitro groups are on opposite sides of the double bond, drives the equilibrium towards its formation.
Exploring the Formation of the (Z)-Isomer
While the (E)-isomer is the commonly reported product, the formation of the (Z)-isomer of nitroalkenes can sometimes be achieved under specific conditions that favor kinetic control.[6][7] Kinetic control favors the product that is formed fastest, which may not necessarily be the most stable one.[4][5] Factors that can influence the stereochemical outcome include:
-
Choice of Base and Solvent: Different bases and solvent systems can influence the transition state of the elimination reaction.
-
Temperature: Lower temperatures generally favor the kinetic product.
-
Presence of Additives: Certain additives might selectively stabilize the transition state leading to the (Z)-isomer.
For the reaction of furfural with nitromethane, achieving a high yield of the (Z)-isomer remains a significant synthetic challenge and is not the typically observed outcome.
Experimental Protocol: Synthesis of (E)-2-(2-nitroethenyl)furan
This protocol is a representative procedure for the synthesis of the (E)-isomer, adapted from established methods.[3]
Materials and Reagents
-
Furfural
-
Nitromethane
-
Isobutylamine (catalyst)
-
Ethanol (solvent)
-
Activated Carbon (for purification)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfural (1.0 eq) and nitromethane (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of isobutylamine (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-130°C) and maintain for 1-2.5 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate upon cooling.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol (40-65°C).[8]
-
Add activated carbon (5-25% by weight of the crude product) and stir for 10-30 minutes.[8]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath or refrigerator (-15 to 10°C) to induce crystallization.[8]
-
Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of (E)-2-(2-nitroethenyl)furan.
Quantitative Data
The yield and reaction time for the synthesis of 2-(2-nitroethenyl)furan can vary depending on the specific reaction conditions. The following table summarizes some reported data.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isobutylamine | None | Reflux | 1-2.5 | High (not specified) | [8] |
| Piperidine | Ethanol | Reflux | 2 | ~85 | General Henry Reaction |
| Ammonium Acetate | Acetic Acid | 100 | 3 | ~70-80 | Knoevenagel Conditions |
Spectroscopic Characterization of (E)-2-(2-nitroethenyl)furan
Accurate characterization of the product is essential to confirm its identity and purity. The following data are for the predominantly formed (E)-isomer.
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.5-7.8 (m, 2H, vinyl H and furan H), ~7.2-7.4 (m, 1H, furan H), ~6.5-6.7 (m, 2H, furan H). The coupling constant for the vinyl protons is typically in the range of 13-16 Hz, confirming the E-configuration. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (C of furan attached to vinyl), ~145 (vinyl C attached to furan), ~138 (vinyl C attached to NO₂), ~120, ~115, ~113 (furan carbons). |
| IR (KBr) | ν (cm⁻¹): ~3100 (C-H aromatic), ~1640 (C=C stretch), ~1510 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch). |
| UV-Vis (Ethanol) | λmax (nm): ~345-350, characteristic of the extended conjugated system. |
| Mass Spec. (EI) | m/z: 139 (M⁺).[9] |
Conclusion
The formation of 2-(2-nitroethenyl)furan from furfural and nitromethane is a well-established synthetic transformation that proceeds through a Henry nitroaldol reaction followed by dehydration. While the synthesis of the (Z)-isomer is of interest, the reaction under standard conditions overwhelmingly favors the formation of the more stable (E)-isomer due to thermodynamic control. A thorough understanding of the reaction mechanism and the principles of stereoselectivity is crucial for researchers aiming to control the outcome of this and similar reactions. The detailed experimental protocol and spectroscopic data provided in this guide serve as a valuable resource for the synthesis and characterization of this important chemical intermediate. Further research into novel catalytic systems and reaction conditions may pave the way for the selective synthesis of the elusive (Z)-isomer.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. rsc.org [rsc.org]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Nitro alkene synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 9. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
Unveiling the Antimicrobial and Antifungal Potential of 2-(2-Nitrovinyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of the synthetic compound 2-(2-nitrovinyl)furan (G-0). Drawing from available scientific literature, this document details its efficacy against a range of pathogenic bacteria and fungi, outlines the experimental methodologies used to determine its activity, and explores its potential mechanisms of action.
Antimicrobial and Antifungal Efficacy: Quantitative Data
The antimicrobial and antifungal activity of 2-(2-nitrovinyl)furan has been evaluated against various microorganisms. The following tables summarize the key quantitative findings from published research, including percentage inhibition, zone of inhibition, and minimum inhibitory concentration (MIC) values.
Table 1: Percentage Inhibition of Microbial Growth by 2-(2-Nitrovinyl)furan
| Microorganism | Type | Inhibition (%) | Reference |
| Salmonella typhimurium | Bacterium | 100 | [1][2] |
| Cercospora cucurbitarum | Fungus | 100 | [1][2] |
| Fusarium solani | Fungus | 100 | [1][2] |
| Candida albicans | Fungus | 100 | [1][2] |
| Pseudomonas aeruginosa | Bacterium | 96 | [1][2] |
| Staphylococcus aureus | Bacterium | 96 | [1][2] |
| Escherichia coli | Bacterium | 80 | [1][2] |
Table 2: Zone of Inhibition of Microbial Growth by 2-(2-Nitrovinyl)furan
| Microorganism | Type | Zone of Inhibition (mm) | Reference |
| Staphylococcus epidermidis | Bacterium | 20 | |
| Xanthomonas manihoti | Bacterium | 20 | |
| Geotrichum albidus | Fungus | 20 | |
| Bacillus subtilis | Bacterium | 19 | |
| Pseudomonas syringae | Bacterium | 19 | |
| Pseudomonas fluorescens | Bacterium | 19 | |
| Candida albicans | Fungus | 19 | |
| Shigella dysenteriae | Bacterium | 17.5 | |
| Bacillus cereus | Bacterium | 15 |
Table 3: Minimum Inhibitory Concentration (MIC) of 2-(2-Nitrovinyl)furan
| Microorganism | Type | MIC (mg/mL) | Reference |
| Fungal Isolates (unspecified) | Fungus | 5×10⁻¹ - 5×10⁻² | |
| Rhizoctonia solani | Fungus | 5×10⁻³ | |
| Drechslera oryzae | Fungus | 5×10⁻³ |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature for determining the antimicrobial and antifungal properties of 2-(2-nitrovinyl)furan.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces on an agar plate seeded with a specific microorganism.
Materials:
-
Pure culture of the test microorganism
-
Nutrient agar or Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Solution of 2-(2-nitrovinyl)furan in a suitable solvent (e.g., methanol)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., peptone water) and incubated to achieve a specific turbidity, corresponding to a known cell density.
-
Agar Plate Preparation: Molten sterile agar medium (Nutrient Agar for bacteria, PDA for fungi) is poured into sterile petri dishes and allowed to solidify in a laminar flow hood.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Creation: Sterile wells are punched into the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the 2-(2-nitrovinyl)furan solution is added to the wells. The same volume of the positive and negative controls are added to separate wells on the same plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Observation and Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Pure culture of the test microorganism
-
Mueller-Hinton Broth (MHB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Solution of 2-(2-nitrovinyl)furan
-
Positive control (standard antibiotic or antifungal)
-
Negative control (medium only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared and diluted in broth to the desired final concentration.
-
Serial Dilution: A two-fold serial dilution of the 2-(2-nitrovinyl)furan solution is prepared directly in the wells of the microtiter plate using sterile broth.
-
Inoculation: The prepared microbial inoculum is added to each well containing the serially diluted compound.
-
Controls: Positive control wells (inoculum without the compound) and negative control wells (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism, either by visual inspection or by measuring the optical density using a microplate reader.
References
The Enduring Potency of Nitrated Furans: A Technical Guide to Biological Activity and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrated furan compounds, a venerable class of synthetic antimicrobial agents, are experiencing a resurgence of interest amid the escalating crisis of antibiotic resistance. Characterized by a 5-nitrofuran ring, these compounds function as prodrugs, undergoing intracellular reductive activation to generate cytotoxic metabolites that engage multiple cellular targets. This multi-pronged mechanism of action is fundamental to their sustained efficacy and the notably low incidence of acquired resistance. This technical guide provides an in-depth examination of the biological activities of key nitrated furan compounds, including the antibacterial agent nitrofurantoin and the antiparasitic drug nifurtimox. It details their mechanisms of action, summarizes quantitative data on their biological potency, outlines critical experimental protocols for their evaluation, and explores pathways for future drug development.
Core Mechanism of Action: Reductive Activation
The biological activity of nitrated furan compounds is contingent upon the enzymatic reduction of the 5-nitro group within the target pathogen.[1] These compounds are prodrugs that are selectively activated in the microbial cellular environment.[2] In bacteria like Escherichia coli, this activation is primarily catalyzed by oxygen-insensitive type I nitroreductases, such as NfsA and NfsB.[2]
The process involves a stepwise reduction of the nitro group, which generates highly reactive and electrophilic intermediates, including nitroso and hydroxylamine derivatives.[1][2] These unstable metabolites are the ultimate effectors of the drug's toxicity, non-specifically damaging a wide array of biological macromolecules.[3] This multi-target mechanism is a key factor in overcoming and preventing the development of resistance.[4]
The primary cellular targets include:
-
Bacterial DNA and RNA : The reactive intermediates can cause DNA strand breakage and other lesions, inhibiting replication and transcription.[2][4]
-
Ribosomal Proteins : The metabolites can bind to ribosomal proteins, disrupting the process of protein synthesis.[4]
-
Metabolic Enzymes : Critical metabolic pathways, such as the citric acid cycle and pyruvate metabolism, are inhibited through the inactivation of essential enzymes.[4]
Antibacterial Activity: The Case of Nitrofurantoin
Nitrofurantoin is a primary therapeutic agent for the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[5] Its efficacy is largely due to its pharmacokinetic profile; it concentrates in the urine, reaching high therapeutic levels at the site of infection while maintaining low serum concentrations.[5] It exhibits broad-spectrum activity against common uropathogens, including many strains of E. coli and S. saprophyticus.[6] The drug is bactericidal at the high concentrations achieved in urine.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for nitrofurantoin and novel nitrofuran derivatives against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Compound | Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Nitrofurantoin | Escherichia coli | Clinical Isolates (MIC50) | 16 | ~67 | [8][9] |
| Escherichia coli | Clinical Isolates (MIC90) | 128 | ~537 | [9] | |
| Escherichia coli | Nu14 | 2 | ~8.4 | [6] | |
| Mycobacterium tuberculosis | H37Rv | - | 15 | [10] | |
| Analogue 9 | Mycobacterium tuberculosis | H37Rv | - | 0.5 | [10] |
| Hybrid 5 | Staphylococcus aureus | MRSA | 8 | - | [2][3] |
| Hybrid 6 | Staphylococcus aureus | MRSA | 1 | - | [2][3] |
| Compound 2 | Acinetobacter baumannii | - | - | 4 | [11] |
| Compound 16 | Acinetobacter baumannii | - | - | 4 | [11] |
Note: MIC values can vary based on the specific strain and testing methodology.
Antiparasitic Activity: The Case of Nifurtimox
Nifurtimox is a nitrofuran derivative used in the treatment of parasitic infections, most notably Chagas disease, caused by Trypanosoma cruzi, and human African trypanosomiasis (sleeping sickness).[12] Similar to its antibacterial counterparts, nifurtimox's mechanism involves reductive activation within the parasite.[12] This activation is catalyzed by a parasitic type I nitroreductase, which is distinct from the host's enzymes, providing a degree of selectivity.[13] The resulting reactive metabolites, including nitro radicals and an unsaturated open-chain nitrile, induce severe oxidative stress, overwhelming the parasite's antioxidant defenses and leading to damage of DNA, lipids, and proteins.[12]
Quantitative Data: 50% Inhibitory Concentration (IC50)
The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The tables below show the susceptibility of different T. cruzi life stages and strains to nifurtimox. A wide range of susceptibility has been observed, which may contribute to variable treatment outcomes.[12]
| T. cruzi Life Stage | DTU | IC50 (µM) | Reference(s) |
| Epimastigotes | TcI, TcV, TcII (Average) | 2.46 ± 2.25 | [13] |
| Trypomastigotes | TcI, TcV, TcII (Average) | 3.60 ± 2.67 | [13] |
| Amastigotes | TcI, TcV, TcII (Average) | 2.62 ± 1.22 | [13] |
| T. cruzi Isolate Source | IC50 Range (µM) | Reference(s) |
| Oral Chagas Disease Outbreak | 5.30 to 104.73 | [12] |
| Pre- and Post-Treatment Isolates | 4.07 to 94.92 |
Mechanisms of Resistance
Despite decades of clinical use, clinically significant resistance to nitrofurans remains relatively rare, a fact attributed to their multi-targeted mechanism of action.[14] When resistance does occur, it is primarily due to the prevention of the drug's activation. The most common mechanisms involve mutations in the genes encoding the activating nitroreductase enzymes, nfsA and nfsB.[14] Loss-of-function mutations in these genes reduce or eliminate the cell's ability to convert the nitrofuran prodrug into its toxic metabolites. Less commonly, mutations in genes involved in the biosynthesis of essential cofactors for these enzymes, such as the ribE gene for flavin mononucleotide (FMN) synthesis, can also confer resistance.
Drug Development and Evaluation Workflow
The search for novel nitrofuran derivatives is driven by the need to enhance potency, broaden the spectrum of activity, improve pharmacokinetic properties, and overcome existing resistance.[10][11] The development pipeline typically follows a structured workflow from synthesis to preclinical evaluation.
Detailed Experimental Protocols
This section provides generalized methodologies for key assays used in the evaluation of nitrated furan compounds.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium and is based on CLSI and EUCAST guidelines.[5][15][16]
-
Preparation of Materials :
-
Antimicrobial Agent : Prepare a sterile stock solution of the nitrofuran compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[15]
-
Bacterial Inoculum : From a fresh (18-24 hour) culture plate, select several isolated colonies. Transfer to sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Microtiter Plate : Use a sterile 96-well microtiter plate.
-
-
Assay Procedure :
-
Dispense 50 µL of sterile CAMHB into wells of columns 2 through 12.
-
Add 100 µL of the antimicrobial working solution (at twice the desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 50 µL from column 10.[5]
-
Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile broth to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.[17]
-
-
Interpretation :
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).[15] The growth control well must show turbidity, and the sterility control well must remain clear.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19]
-
Preparation of Materials :
-
Cell Culture : Seed cells (e.g., HEK-293, H9c2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Test Compound : Prepare serial dilutions of the nitrofuran compound in the appropriate cell culture medium.
-
MTT Solution : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and protect from light.[19]
-
Solubilization Solution : Prepare a solution to dissolve the formazan crystals (e.g., acidified isopropanol or DMSO).
-
-
Assay Procedure :
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]
-
After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis :
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19]
-
Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Protocol: Nitroreductase (NTR) Activity Assay
This protocol provides a general method to measure the activity of nitroreductase enzymes by monitoring the consumption of a cofactor, typically NAD(P)H.[21][22]
-
Preparation of Materials :
-
Enzyme Source : Purified nitroreductase enzyme or a cell lysate from an overexpressing strain.
-
Substrate : A nitrofuran compound (e.g., nitrofurantoin) or a model nitroaromatic substrate.
-
Cofactor : A stock solution of NADH or NADPH.[22]
-
Assay Buffer : A suitable buffer, such as 50 mM potassium phosphate buffer (pH 7.0).
-
Instrumentation : A UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure :
-
Prepare a reaction mixture in a cuvette or 96-well plate containing the assay buffer, a specific concentration of the nitrofuran substrate, and a specific concentration of NAD(P)H (e.g., 100-200 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of the enzyme source.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)⁺ (ε = 6,220 M⁻¹cm⁻¹).[23]
-
Record measurements at regular intervals for a set period.
-
-
Data Analysis :
-
Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
Include a control reaction without the enzyme to account for any non-enzymatic substrate reduction.
-
Conclusion and Future Perspectives
Nitrated furan compounds represent a clinically valuable class of antimicrobials with a unique and robust mechanism of action that has successfully limited the development of resistance. Their continued efficacy, particularly that of nitrofurantoin for UTIs, underscores the potential of "old" drug classes in the modern era of antimicrobial resistance.[1] Future research is focused on synthesizing novel derivatives with improved potency, expanded spectra of activity (e.g., against tuberculosis and cancer), and optimized pharmacokinetic profiles to reduce toxicity and enhance tissue penetration.[2][3][10] The core nitrofuran "warhead," with its capacity for reductive activation into a multi-targeted agent, remains a powerful scaffold for the development of next-generation therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of antimicrobial activity [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing | MDPI [mdpi.com]
- 10. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NAD(P)H:Flavin Mononucleotide Oxidoreductase Inactivation during 2,4,6-Trinitrotoluene Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Scale Synthesis of 2-[(E)-2-nitroethenyl]furan
A Note on Stereochemistry: The following protocol details the synthesis of 2-(2-nitroethenyl)furan. It is important to note that the condensation reaction between furfural and nitromethane, followed by dehydration, predominantly yields the thermodynamically more stable (E)-isomer.[1] The synthesis of the (Z)-isomer is not commonly reported and would require specialized stereoselective methods. The information presented here pertains to the synthesis of the (E)-isomer.
Introduction
2-(2-nitroethenyl)furan, also known as 2-(2-nitrovinyl)furan, is a derivative of furan with significant interest in medicinal chemistry due to its antimicrobial properties.[2] It serves as a valuable building block in organic synthesis. The most common laboratory-scale synthesis involves a Henry reaction, which is a base-catalyzed condensation of an aldehyde (furfural) with a nitroalkane (nitromethane).[3][4] This application note provides a detailed protocol for the synthesis, purification, and characterization of (E)-2-(2-nitroethenyl)furan.
Reaction Scheme
The synthesis proceeds via a nitroaldol addition followed by dehydration to yield the final product.
Figure 1. Overall reaction scheme for the synthesis of (E)-2-(2-nitroethenyl)furan.
Experimental Protocols
This protocol is adapted from methodologies described in the literature.[1]
3.1. Materials and Equipment
-
Reagents:
-
Furfural
-
Nitromethane
-
Isobutylamine (catalyst)
-
Ethanol (for purification)
-
Activated Carbon (for purification)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware
-
3.2. Synthesis Procedure
-
Combine freshly distilled furfural and nitromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add isobutylamine as a catalyst to the mixture while stirring.
-
The reaction is exothermic; maintain the temperature as needed with a cooling bath.
-
After the initial reaction subsides, continue stirring at room temperature for several hours to ensure the completion of the condensation.
-
The crude product will precipitate as a solid.
3.3. Purification by Recrystallization
-
Dissolve the crude product in 4 to 10 volumes of ethanol at a temperature between 40 and 65 °C.
-
Add 5 to 25% (w/w of crude product) of activated carbon to the solution and maintain the temperature for 10 to 30 minutes with stirring.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then cool further to between -15 and 10 °C to precipitate the purified product.
-
Collect the yellow crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at a temperature between 20 and 50 °C.
-
Store the final product at a temperature between 10 and 20 °C.
Data Presentation
The following tables summarize the key quantitative data for the synthesized (E)-2-(2-nitroethenyl)furan.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [5][6] |
| Molecular Weight | 139.11 g/mol | [5][6] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 74.5 °C | [1] |
| Solubility | Sparingly soluble in water; very soluble in nitromethane, carbon tetrachloride, petroleum ether, and ethanol | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Observed Peaks | Reference(s) |
| ¹H NMR | Peaks confirming the aromaticity of the furan ring and the vinyl protons. | |
| ¹³C NMR | Peaks confirming the presence of carbon-carbon double bonds in the furan ring and the ethenyl group. |
Note: Specific peak assignments can vary slightly based on the solvent and instrument used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2. Workflow for the synthesis and purification of (E)-2-(2-nitroethenyl)furan.
References
Application Notes and Protocols for the Base-Catalyzed Condensation of Furfural and Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The base-catalyzed condensation of furfural and nitromethane, a classic example of the Henry or nitroaldol reaction, yields 2-(2-nitrovinyl)furan. This compound serves as a versatile synthetic intermediate and has garnered significant interest due to its pronounced biological activities. The presence of the furan ring, a common scaffold in bioactive molecules, coupled with the electron-withdrawing nitro group on the vinyl linker, contributes to its potent antimicrobial and other pharmacological properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 2-(2-nitrovinyl)furan.
Applications
2-(2-Nitrovinyl)furan has demonstrated a broad spectrum of biological activities, making it a compound of interest for drug development:
-
Antimicrobial Agent: It exhibits potent activity against a range of pathogenic bacteria and fungi.[3][4] Studies have shown significant inhibition of organisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, Candida albicans, and various molds.[3][4] In some cases, its efficacy has been reported to be comparable or even superior to commercial antibiotics.[3]
-
Anticoccidial Agent: The trans-isomer of 2-(2-nitrovinyl)furan has shown promise as a treatment for coccidiosis, a parasitic disease in poultry.[3][5]
-
Quorum Sensing Inhibition: Derivatives of 2-(2-nitrovinyl)furan have been investigated for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication system involved in virulence and biofilm formation.[2]
-
Synthetic Intermediate: The nitroalkene moiety is a versatile functional group that can be further modified to synthesize a variety of other compounds, including amino alcohols, ketones, and other heterocyclic systems.[6]
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic data for 2-(2-nitrovinyl)furan.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | [7] |
| Molecular Weight | 139.11 g/mol | [7] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 68-70 °C | [3] |
| CAS Number | 699-18-3 | [7] |
| ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Reference |
| 7.80 | 147.1 | [1] |
| 7.55 | 146.8 | [1] |
| 7.45 | 135.0 | [1] |
| 6.90 | 125.7 | [1] |
| 6.50 | 120.3 | [1] |
| 113.6 | [1] |
Reaction Mechanism: The Henry Reaction
The base-catalyzed condensation of furfural with nitromethane proceeds via the Henry reaction mechanism. The reaction is initiated by the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of furfural. The resulting alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate. Under the reaction conditions, this intermediate readily undergoes dehydration to form the final product, 2-(2-nitrovinyl)furan.
Caption: Mechanism of the base-catalyzed Henry reaction between furfural and nitromethane.
Experimental Protocols
Protocol 1: Rapid Synthesis of 2-(2-nitrovinyl)furan using Sodium tert-butoxide
This protocol is adapted from a method that allows for a significantly reduced reaction time.[1]
Materials:
-
Furfural (freshly distilled)
-
Nitromethane
-
Sodium tert-butoxide
-
Methanol
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve furfural (1.0 eq) in methanol.
-
Addition of Nitromethane: Add nitromethane (1.2 eq) to the solution and stir.
-
Initiation of Reaction: Cool the mixture in an ice bath. Slowly add a solution of sodium tert-butoxide (1.1 eq) in methanol to the stirred mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid until the pH is approximately 6-7.
-
Precipitation and Isolation: The product will precipitate as a yellow solid. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 2-(2-nitrovinyl)furan as yellow crystals.
-
Drying: Dry the crystals under vacuum.
Experimental Workflow
Caption: Workflow for the synthesis and purification of 2-(2-nitrovinyl)furan.
Antimicrobial Activity Data
The following table summarizes the reported antimicrobial activity of synthesized 2-(2-nitrovinyl)furan.
| Microorganism | Inhibition (%) | Reference |
| Salmonella typhimurium | 100 | [3] |
| Cercospora cucurbitarum | 100 | [3] |
| Fusarium solani | 100 | [3] |
| Candida albicans | 100 | [3] |
| Pseudomonas aeruginosa | 96 | [3] |
| Staphylococcus aureus | 96 | [3] |
| Escherichia coli | 80 | [3] |
Note: Inhibition percentages were determined by the agar well diffusion method.[3]
Safety Precautions
-
Furfural is an irritant and should be handled in a well-ventilated fume hood.
-
Nitromethane is flammable and toxic. Avoid inhalation and contact with skin.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic; therefore, controlled addition of the base and cooling are necessary.
Conclusion
The base-catalyzed condensation of furfural and nitromethane provides an efficient route to 2-(2-nitrovinyl)furan, a compound with significant potential in medicinal chemistry and drug development. The provided protocols, particularly the rapid synthesis using sodium tert-butoxide, offer a practical and time-efficient method for obtaining this valuable compound for further research and application development. The potent and broad-spectrum antimicrobial activity warrants further investigation into its mechanism of action and potential therapeutic uses.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
Application Notes and Protocols for the Isobutylamine-Catalyzed Synthesis of 2-Nitrovinylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Nitrovinyl)furan is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of antimicrobial and antiprotozoal activities. The synthesis of 2-nitrovinylfuran is efficiently achieved through a Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction. This application note provides a detailed protocol for the synthesis of 2-nitrovinylfuran from furfural and nitromethane, utilizing isobutylamine as an effective and accessible catalyst.
The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In this specific application, isobutylamine, a primary amine, acts as the base catalyst to facilitate the reaction between furfural and nitromethane, followed by dehydration to yield the target compound, 2-nitrovinylfuran. This method offers high yields and purity, making it a suitable process for laboratory and potential pilot-plant scale synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the isobutylamine-catalyzed synthesis of 2-nitrovinylfuran, based on available literature.
| Parameter | Value | Reference |
| Product | 2-(2-Nitrovinyl)furan | |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Typical Yield | High (specific percentage not detailed in available public literature) | [2] |
| Purity | > 99% | [2] |
| Appearance | Yellow crystals | [2][3] |
| Melting Point | 74-75 °C | [2] |
| Melting Point (alternative) | 68-70 °C | [3] |
Experimental Protocol: Synthesis of 2-Nitrovinylfuran
This protocol details the procedure for the synthesis of 2-nitrovinylfuran using isobutylamine as a catalyst.
Materials and Reagents:
-
Furfural (freshly distilled)
-
Nitromethane
-
Isobutylamine
-
Ethanol
-
Activated Carbon
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furfural and nitromethane in a suitable polar solvent, such as ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of isobutylamine.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 110 and 130 °C.[2] Maintain this temperature for a period of 1 to 2.5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the basic reaction medium with dilute hydrochloric acid.[3]
-
The crude product may precipitate or can be obtained by removing the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude product in 4 to 10 volumes of ethanol at a temperature between 40 and 65 °C.[2]
-
Add 5 to 25% (by weight of crude product) of activated carbon to the solution and stir for 10 to 30 minutes.[2]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool and precipitate at a temperature between -15 and 10 °C.[2]
-
Collect the resulting yellow crystals of 2-(2-nitrovinyl)furan by filtration.
-
-
Drying and Storage:
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-nitrovinylfuran.
Catalytic Cycle of Isobutylamine in 2-Nitrovinylfuran Synthesis
Caption: Proposed catalytic cycle for the isobutylamine-catalyzed Henry reaction.
Discussion
The use of isobutylamine as a catalyst in the synthesis of 2-nitrovinylfuran represents an efficient application of the Henry reaction. The primary amine facilitates the deprotonation of nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of furfural. The subsequent protonation and dehydration steps lead to the formation of the final product.
The reaction conditions, particularly temperature, play a crucial role in driving the reaction towards the dehydrated nitroalkene product. The purification process utilizing activated carbon is effective in removing colored impurities, resulting in a product of high purity suitable for pharmaceutical applications.
Safety Precautions
-
Furfural is an irritant and should be handled in a well-ventilated fume hood.
-
Nitromethane is flammable and toxic.
-
Isobutylamine is a flammable and corrosive liquid.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All procedures should be carried out in a well-ventilated laboratory.
References
Application Notes and Protocols for the Purification of 2-[(Z)-2-nitroethenyl]furan by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Z)-2-nitroethenyl]furan is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. The synthesis of this compound can result in a mixture of (Z) and (E) isomers, along with other impurities. For many applications, the pure (Z)-isomer is required, necessitating an efficient purification method. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities and, in some cases, from its geometric isomer.
This document provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method with ethanol. It also includes important safety considerations and expected outcomes based on available data.
Physicochemical Data
A summary of the relevant physicochemical properties of 2-(2-nitroethenyl)furan is presented in the table below. It is important to note that much of the available literature focuses on the (E)-isomer, also referred to as the trans-isomer.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | |
| Molecular Weight | 139.11 g/mol | |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | (E)-isomer: 74.5 °C | |
| (trans)-isomer: 68-70 °C | [2] | |
| Solubility | Scarcely soluble in water. Very soluble in ethanol, nitromethane, carbon tetrachloride, and petroleum ether. | [1] |
| Purity (Post-recrystallization) | ≥ 98% |
Experimental Protocol: Single-Solvent Recrystallization from Ethanol
This protocol is adapted from established methods for the purification of 2-(2-nitrovinyl)furan.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture to a temperature between 40 and 65 °C while stirring continuously to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated carbon (typically 1-5% of the solute mass).
-
Stir the hot solution with the activated carbon for 10 to 30 minutes to allow for the adsorption of colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. Preheat the filtration funnel and the receiving flask to prevent premature crystallization.
-
Quickly pour the hot solution through a fluted filter paper into the clean, pre-heated receiving flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound. A temperature between -15 and 10 °C is recommended.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven for 1 to 3.5 hours at a temperature between 20 and 50 °C.
-
The final product should be a yellow crystalline solid.
-
-
Storage:
-
Store the purified this compound at a temperature between 10 and 20 °C.
-
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Note on Isomer Separation
The synthesis of 2-(2-nitroethenyl)furan can produce a mixture of (Z) and (E) isomers. While recrystallization is a powerful purification technique, the separation of geometric isomers can be challenging as they often have similar solubilities in many solvents. The protocol described above will effectively remove many impurities, but the efficiency of separating the (Z) from the (E) isomer will depend on the specific crystallization kinetics of the two isomers in ethanol.
If the crude product is a mixture of isomers, it is recommended to analyze the purified product by techniques such as ¹H NMR spectroscopy or HPLC to determine the isomeric ratio. In some cases, fractional crystallization or chromatographic methods may be necessary for complete separation of the isomers.
Safety Precautions
Furan and its derivatives should be handled with care in a well-ventilated fume hood. The following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Flammability: Furan derivatives can be flammable. Keep away from open flames and sources of ignition.
-
Toxicity: These compounds may be harmful if inhaled, ingested, or absorbed through the skin.
-
Peroxide Formation: Furan and its derivatives may form explosive peroxides upon storage, especially in the presence of air and light. Store in a cool, dark, and tightly sealed container.
Always consult the Safety Data Sheet (SDS) for the specific compound before handling.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-[(Z)-2-nitroethenyl]furan
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[(Z)-2-nitroethenyl]furan is a nitro-substituted furan derivative with potential applications in medicinal chemistry and materials science. The synthesis of this compound, typically through the condensation of furfural and nitromethane, may result in the formation of impurities, including the corresponding (E)-isomer and unreacted starting materials.[1] Therefore, a reliable analytical method is crucial for determining the purity of this compound and ensuring its quality for research and development purposes. This application note presents a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound.
Physicochemical Properties
A summary of the relevant physicochemical properties of 2-(2-nitrovinyl)furan is provided in the table below. These properties are essential for the development of a suitable HPLC method.
| Property | Value | Source |
| Molecular Formula | C6H5NO3 | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.527 | [2] |
| Water Solubility (log10ws) | -6.61 mol/L | [2] |
The logP value suggests that the compound is moderately hydrophobic, making it well-suited for analysis by reversed-phase HPLC.
Experimental Protocol
This protocol outlines a reversed-phase HPLC method for the determination of the purity of this compound.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
This compound reference standard and sample.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12-12.1 min: 70% to 30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 350 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask to obtain a stock solution of 1 mg/mL. Further dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water to get a final concentration of 100 µg/mL.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following table summarizes the expected retention times for this compound and potential impurities under the specified chromatographic conditions.
| Compound | Expected Retention Time (min) |
| Nitromethane | ~2.5 |
| Furfural | ~3.8 |
| This compound | ~7.5 |
| 2-[(E)-2-nitroethenyl]furan | ~8.2 |
Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The method is capable of separating the main compound from its potential impurities, including the (E)-isomer and starting materials. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound. Method validation should be performed in accordance with relevant guidelines to ensure its suitability for its intended purpose.
References
Application Notes and Protocols: 2-[(Z)-2-Nitroethenyl]furan as a Michael Acceptor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-[(Z)-2-nitroethenyl]furan as a versatile Michael acceptor in organic synthesis. The document details its reactivity with various nucleophiles, presents relevant quantitative data, and offers detailed experimental protocols. The synthetic utility of the resulting Michael adducts as precursors to valuable molecules is also highlighted.
Introduction
This compound, also known as 2-(2-nitrovinyl)furan, is an activated alkene that serves as an excellent Michael acceptor in organic synthesis. The presence of the electron-withdrawing nitro group, in conjugation with the furan ring, renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for the synthesis of complex organic molecules, including those with potential biological activity. The furan moiety itself is a key structural feature in many pharmaceuticals and natural products.
The Michael addition of nucleophiles to this compound provides access to a variety of functionalized furan derivatives. The resulting nitroalkane products can be further transformed into other functional groups, such as amines, ketones, or oximes, significantly expanding the synthetic utility of this reagent.
Data Presentation: Michael Addition Reactions
The following tables summarize quantitative data for the Michael addition of various nucleophiles to nitroalkenes, including a specific example with 2-(2-nitrovinyl)furan. These examples showcase the versatility of nitroethenyl compounds as Michael acceptors.
Table 1: Michael Addition of Carbon Nucleophiles to 2-(2-Nitrovinyl)furan
| Entry | Michael Donor | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Dimethyl malonate | (9S)-(9′′S)-(9′′′′S)-9,9′′,9′′′′-[1,3,5-benzenetriyltris(methyleneoxy)]tris-cinchonan-6′-ol | Toluene | 24 | 95 | [1] |
Table 2: Generalized Michael Addition of Thiols to Nitroalkenes
| Entry | Michael Donor (Thiol) | Michael Acceptor | Catalyst/Base | Solvent | Time | Yield (%) | Ref. |
| 1 | Thiophenol | 2-Aryl-3-nitro-2H-chromene | Et3N | Dichloromethane | 1-2 h | 85-94 | [2] |
| 2 | Various thiols | Various α,β-unsaturated carbonyls | Amberlyst® A21 | Neat | 3 h | High | [3] |
| 3 | 2-Mercaptobenzaldehyde | 2-Nitrobenzofuran | DBU | Dichloromethane | 0.5 h | 99 | [1] |
Table 3: Generalized Aza-Michael Addition of Amines and Indoles to Nitroalkenes
| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent | Time | Yield (%) | Ref. |
| 1 | Indole | β-Nitrostyrene | Tetrabutylammonium hydrogen sulfate | Water | RT | 90 | [4] |
| 2 | Various amines | Fluoroalkylated acrylates | Catalyst-free | Solvent-free | - | up to 99 | [5] |
| 3 | Aniline | α,β-Unsaturated oxazolidinones | Chiral Palladium Complex | THF | 6-36 h | 50-93 | [6] |
Experimental Protocols
The following are representative protocols for the synthesis of the Michael acceptor, this compound, and for its subsequent use in Michael addition reactions.
Protocol 1: Synthesis of 2-[(E)-2-Nitroethenyl]furan
This protocol is adapted from a known procedure for the condensation of furfural with nitromethane.
Materials:
-
Furfural
-
Nitromethane
-
Isobutylamine
-
Ethanol
-
Petroleum ether
Procedure:
-
To a solution of furfural (1.0 eq) in ethanol, add nitromethane (1.2 eq).
-
Cool the mixture in an ice bath and add isobutylamine (0.5 eq) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a mixture of ethanol and petroleum ether to afford pure 2-[(E)-2-nitroethenyl]furan as a yellow crystalline solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination to confirm its structure and purity.
Protocol 2: Asymmetric Michael Addition of Dimethyl Malonate to 2-(2-Nitrovinyl)furan
This protocol is based on a documented asymmetric Michael addition.[1]
Materials:
-
(E)-2-(2-Nitrovinyl)furan
-
Dimethyl malonate
-
(9S)-(9′′S)-(9′′′′S)-9,9′′,9′′′′-[1,3,5-benzenetriyltris(methyleneoxy)]tris-cinchonan-6′-ol (catalyst)[1]
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the quinidine-based organocatalyst (0.01 eq) in anhydrous toluene.
-
Add (E)-2-(2-nitrovinyl)furan (1.0 eq) to the catalyst solution.
-
Add dimethyl malonate (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure dimethyl (R)-2-(1-(furan-2-yl)-2-nitroethyl)malonate.
Protocol 3: Generalized Thia-Michael Addition to this compound
This is a general protocol adapted from procedures for thia-Michael additions to similar nitroalkenes.[2][3]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Triethylamine (Et3N) or Amberlyst® A21
-
Dichloromethane (DCM) or perform neat
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Method A (Base Catalysis): To a solution of this compound (1.0 eq) in DCM, add the thiol (1.1 eq).
-
Add triethylamine (1.2 eq) to the mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Method B (Heterogeneous Catalysis): Mix this compound (1.0 eq) and the thiol (1.1 eq) neat.
-
Add Amberlyst® A21 (e.g., 0.1 g per mmol of substrate) and stir at room temperature for 3-6 hours.
-
Work-up: For Method A, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. For Method B, filter off the catalyst and wash with a suitable solvent (e.g., acetone), then concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate.
Protocol 4: Generalized Aza-Michael Addition to this compound
This is a general protocol adapted from procedures for aza-Michael additions to nitroalkenes.[4][5]
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine) or Indole
-
Catalyst (optional, e.g., tetrabutylammonium hydrogen sulfate for indoles)
-
Solvent (e.g., water for indole addition, or solvent-free for some amines)
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
For Indole Addition: To a mixture of this compound (1.0 eq) and indole (1.2 eq) in water, add tetrabutylammonium hydrogen sulfate (0.1 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
For Amine Addition (Catalyst- and Solvent-Free): In a reaction vial, mix this compound (1.0 eq) with the amine (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours.
-
Work-up: For the indole reaction, extract the mixture with ethyl acetate. For both procedures, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound as a Michael acceptor.
Caption: General mechanism of the Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition.
References
- 1. Michael Addition catalyzed by Cupreidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 2. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
Application Notes and Protocols: Diels-Alder Reactions Involving 2-Substituted Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Diels-Alder reaction involving 2-substituted furan derivatives, a powerful tool in organic synthesis with significant applications in materials science and drug development. The furan moiety, a readily available five-membered aromatic heterocycle, can act as a diene in [4+2] cycloaddition reactions, leading to the formation of valuable 7-oxanorbornene adducts. The nature of the substituent at the 2-position of the furan ring plays a crucial role in modulating the reactivity of the diene and the stereochemical outcome of the reaction.
Introduction to Furan Diels-Alder Chemistry
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. Furans, despite their aromatic character, can participate as the diene component, particularly when reacted with electron-deficient dienophiles. The aromaticity of the furan ring, however, renders it less reactive than many acyclic dienes, and the reaction is often reversible.
The substituent at the 2-position of the furan ring significantly influences the electronic properties and steric hindrance of the diene, thereby affecting the reaction rate, regioselectivity, and stereoselectivity. Electron-donating groups (EDGs) at the 2-position, such as alkyl, alkoxy, and amino groups, generally increase the Highest Occupied Molecular Orbital (HOMO) energy of the furan, enhancing its reactivity towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. Conversely, electron-withdrawing groups (EWGs) like acetyl, cyano, and carboxyl groups decrease the furan's reactivity. However, these electron-poor furans can still undergo Diels-Alder reactions, particularly with reactive dienophiles or under forcing conditions.
Key Applications in Research and Development
The 7-oxanorbornene products of furan Diels-Alder reactions are versatile intermediates for the synthesis of a wide array of complex molecules.
-
Drug Discovery and Development: The rigid, bicyclic scaffold of 7-oxanorbornenes serves as a valuable starting point for the synthesis of biologically active compounds. The reversible nature of the furan-maleimide Diels-Alder adduct has been ingeniously exploited in the development of thermo-responsive drug delivery systems.[1][2] Prodrugs can be designed to release a therapeutic agent via a retro-Diels-Alder reaction triggered by localized heating, offering a targeted approach to cancer therapy.[3]
-
Materials Science: The thermal reversibility of the furan-maleimide Diels-Alder reaction is a cornerstone for the creation of self-healing polymers and recyclable thermosets.[4][5] At elevated temperatures, the cycloadducts undergo a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and heal cracks. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. This "click" and "unclick" chemistry is also utilized in the development of thermo-responsive materials with tunable properties.
Quantitative Data Summary
The following tables summarize quantitative data for Diels-Alder reactions of various 2-substituted furan derivatives with different dienophiles, highlighting the influence of substituents and reaction conditions on yield and stereoselectivity.
Table 1: Diels-Alder Reactions of 2-Substituted Furans with Maleimides
| 2-Substituent | Dienophile | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| -CH₃ | N-Phenylmaleimide | Heptane/Hexane, TFA | 80 | - | >90 (ee) | exo favored | [6] |
| -CH₂OH | N-Phenylmaleimide | Acetonitrile | 80 | - | 71 | 99:1 | [7] |
| -CHO | N-Methylmaleimide | Water | RT | - | - | ~1:2 | [8] |
| -COOH | N-Ethylmaleimide | Neat | 80 | - | >95 | exo favored | [9] |
| -CONH₂ | N-Phenylmaleimide | Neat | 100 | - | 85 | exo favored | [9] |
Table 2: Diels-Alder Reactions of 2-Substituted Furans with Other Dienophiles
| 2-Substituent | Dienophile | Catalyst/Solvent | Pressure (GPa) / Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| -CH₃ | Citraconic anhydride | CH₂Cl₂ | 1.5 / RT | - | 65 | 1:1 (ortho:meta) | [6] |
| -CH=CH₂ | Methyl acrylate | Diethyl ether | Reflux | 168 | - | - | [5] |
| -CH=CH₂ | Maleic anhydride | Dichloromethane | 1.1 / RT | 24 | - | - | [5] |
| -Br | Dimethyl acetylenedicarboxylate | - | - | - | - | - | |
| -CN | - | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and equipment.
Protocol 1: Synthesis of N-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide from Furan and N-Phenylmaleimide
This protocol describes a straightforward procedure for the Diels-Alder reaction between furan and N-phenylmaleimide.
Materials:
-
N-Phenylmaleimide
-
Furan
-
Diethyl ether
Procedure:
-
Dissolve 56 mg of N-phenylmaleimide in 0.50 mL of furan in a small vial.[10]
-
Allow the mixture to stand at room temperature for at least 20 hours.[10]
-
A white, solid product should precipitate. If no solid is present, gently evaporate some of the solvent with a stream of nitrogen and add a seed crystal to induce crystallization.[10]
-
Separate the solid product by filtration and wash it with 2 mL of diethyl ether.[10]
-
Dry the product under vacuum to obtain the desired N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide.
-
The stereochemical outcome (endo/exo ratio) can be determined by ¹H NMR spectroscopy.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of 2,5-Dimethylfuran and Ethylene
This protocol outlines a Lewis acid-catalyzed cycloaddition, which is often necessary for less reactive dienophiles like ethylene.
Materials:
-
2,5-Dimethylfuran (DMF)
-
Ethylene
-
Lewis Acid (e.g., AlCl₃, SnCl₄, Zr-BEA)
-
Anhydrous solvent (e.g., heptane, dichloromethane)
Procedure:
-
In a high-pressure reactor, dissolve the Lewis acid catalyst in the anhydrous solvent under an inert atmosphere.
-
Add 2,5-dimethylfuran to the solution.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 160 °C) and maintain for the required reaction time.
-
After cooling and depressurizing the reactor, the reaction mixture can be quenched and worked up to isolate the p-xylene product, which forms after in-situ dehydration of the initial cycloadduct.
Protocol 3: Intramolecular Diels-Alder Reaction of an N-Furfuryl Maleimide Derivative
This protocol demonstrates an intramolecular Diels-Alder reaction, a powerful strategy for constructing complex polycyclic systems.
Materials:
-
N-(furan-2-ylmethyl)maleimide
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the N-(furan-2-ylmethyl)maleimide precursor in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.[11]
-
Heat the solution to reflux to initiate the intramolecular cycloaddition. The reaction progress can be monitored by TLC or NMR spectroscopy.[11]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure intramolecular Diels-Alder adduct.[11] The stereochemistry of the product is often dictated by the conformational constraints of the tether connecting the furan and maleimide moieties.[11]
Visualizations
General Diels-Alder Reaction Workflow
Caption: A typical experimental workflow for conducting a Diels-Alder reaction.
Stereochemical Pathways in Furan Diels-Alder Reactions
Caption: Kinetic and thermodynamic pathways leading to endo and exo products.
Application in Thermo-Responsive Drug Delivery
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cytotoxicity Assays of Furan-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based compounds are a class of heterocyclic organic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] As with any potential therapeutic agent, a thorough evaluation of cytotoxicity is a critical step in the drug discovery and development process. These application notes provide detailed protocols for common cytotoxicity assays used to assess the effects of furan-based compounds on various cell lines. The included data and visualizations are intended to guide researchers in designing and executing robust cytotoxicity studies.
Core Concepts in Furan-Induced Cytotoxicity
The cytotoxic effects of many furan-containing compounds are often linked to their metabolic activation.[2] The furan ring can be oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial.[2][3] This electrophilic metabolite can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, DNA damage, and ultimately, cell death through pathways such as apoptosis.[2][4][5]
Data Presentation: Cytotoxicity of Furan-Based Compounds
The following table summarizes the cytotoxic activity (IC50 values) of several furan-based derivatives against various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Reference |
| FD-2 | Furan-based pyridine carbohydrazide | MCF-7 | 4.06 | [1] |
| FD-3 | Furan-based N-phenyl triazinone | MCF-7 | 2.96 | [1] |
| Compound 4 | Pyridine carbohydrazide derivative | MCF-7 | 4.06 | [6][7] |
| Compound 7 | N-phenyl triazinone derivative | MCF-7 | 2.96 | [6][7] |
Note: The selectivity of these compounds was also evaluated against the non-cancerous breast epithelial cell line MCF-10A, where they exhibited higher IC50 values, indicating a degree of selectivity for cancer cells.[6][8]
Experimental Protocols
This section provides detailed, step-by-step protocols for three commonly used cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the furan-based compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[1]
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.
-
Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content, which is proportional to the cell number.[12][13]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same steps for cell seeding and compound treatment as in the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Carefully wash the plate five times with 1% (v/v) acetic acid or water to remove the TCA and excess medium.[13]
-
Allow the plate to air dry completely.
-
-
Staining:
-
Washing:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove the unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[13]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same steps for cell seeding and compound treatment as in the MTT assay protocol. It is recommended to use a low serum concentration (e.g., 1%) in the culture medium to minimize background LDH activity from the serum.[16]
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[18]
-
-
Incubation:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
-
Stop Reaction:
-
Add 50 µL of the stop solution provided with the kit to each well.[18]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
-
Mandatory Visualizations
Signaling Pathways
Caption: Furan Metabolic Activation and Cytotoxicity Pathway.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: The Use of 2-[(Z)-2-nitroethenyl]furan in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-[(Z)-2-nitroethenyl]furan as a versatile building block in the synthesis of pharmaceutical intermediates. The electron-deficient nature of the nitroalkene moiety, coupled with the reactivity of the furan ring, makes this compound a valuable precursor for a variety of heterocyclic structures.
Synthesis of this compound
The primary route for the synthesis of this compound, also known as 2-(2-nitrovinyl)furan, is the condensation reaction of furfural with nitromethane. This reaction is typically catalyzed by a base.
Reaction Scheme:
Caption: Synthesis of this compound from furfural and nitromethane.
Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)furan [1][2]
This protocol is based on the condensation of furfural with nitromethane using sodium tert-butoxide as a catalyst.[1]
-
Materials:
-
Furfural
-
Nitromethane
-
Sodium tert-butoxide
-
Appropriate solvent (e.g., methanol or ethanol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
-
-
Procedure:
-
In a round bottom flask, dissolve furfural in the chosen solvent.
-
Add an equimolar amount of nitromethane to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a catalytic amount of sodium tert-butoxide to the cooled mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product typically precipitates as a yellow crystalline solid.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
The crude product can be purified by recrystallization.
-
-
Characterization:
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Sodium tert-butoxide | [1] |
| Product Form | Crystalline yellow solid | [1][2] |
| Melting Point | 68-70 °C | [1][2] |
Application in the Synthesis of Ranitidine
A prominent application of a derivative of this compound is in the synthesis of the H2-receptor antagonist, Ranitidine. The synthesis involves the reaction of N-methyl-1-methylthio-2-nitroethenamine with 2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine.
Reaction Workflow for Ranitidine Synthesis:
Caption: A generalized workflow for the synthesis of Ranitidine.
Experimental Protocol: Synthesis of Ranitidine [3][4]
This protocol describes the reaction between 2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine and N-methyl-1-methylthio-2-nitroethylene amine in ethanol.[3][4]
-
Materials:
-
2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine
-
N-methyl-1-methylthio-2-nitroethylene amine
-
Ethanol
-
Reaction vessel with heating and cooling capabilities
-
Stirring apparatus
-
Filtration and drying equipment
-
-
Procedure:
-
Charge the reaction vessel with ethanol and 2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine.[3][4]
-
Add N-methyl-1-methylthio-2-nitroethylene amine to the mixture.[3][4]
-
Slowly heat the reaction mixture to 40-45 °C and maintain this temperature for 8-10 hours with stirring.[3][4]
-
After the reaction is complete, cool the solution to 4-8 °C and hold for 32-38 hours to allow for complete crystallization.[3][4]
-
Wash the crystals with cold ethanol.[4]
-
Dry the product under vacuum.[4]
-
Quantitative Data for Ranitidine Synthesis:
| Parameter | Value | Reference |
| Reactant 1 | 2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine | [3][4] |
| Reactant 2 | N-methyl-1-methylthio-2-nitroethylene amine | [3][4] |
| Solvent | Ethanol | [3][4] |
| Reaction Temperature | 40-45 °C | [3][4] |
| Reaction Time | 8-10 hours | [3][4] |
| Crystallization Temperature | 4-8 °C | [3][4] |
| Crystallization Time | 32-38 hours | [3][4] |
| Product Form | Off-white to white crystals | [4] |
Other Synthetic Applications
This compound and its derivatives are valuable precursors for a range of other heterocyclic compounds with potential pharmaceutical applications, including antimicrobial and anti-inflammatory agents. The electron-withdrawing nitro group activates the double bond for various nucleophilic additions, and the furan ring can participate in cycloaddition reactions.
Logical Relationship of Synthetic Transformations:
Caption: Key synthetic transformations of this compound.
Further research into the Michael additions, Diels-Alder reactions, and reduction of the nitro group of this compound is ongoing to develop novel pharmaceutical intermediates. The versatility of this starting material continues to be explored for the synthesis of complex molecules with diverse biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitroethenyl Furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2-nitroethenyl furan.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of 2-nitroethenyl furan via the Henry condensation of 2-furfuraldehyde and nitromethane?
The synthesis of 2-nitroethenyl furan, a nitroalkene, from 2-furfuraldehyde and nitromethane is a base-catalyzed Henry (nitroaldol) condensation followed by dehydration. The most common impurities and byproducts arise from incomplete reaction, side reactions of the starting materials, and product degradation. These can include:
-
1-(Furan-2-yl)-2-nitroethanol: This is the initial nitroaldol addition product. Its presence indicates incomplete dehydration.
-
Unreacted 2-furfuraldehyde: A common impurity if the reaction does not go to completion.
-
Polymeric materials: Furan derivatives can be sensitive to acidic conditions and heat, potentially leading to polymerization, which often manifests as a dark, tarry substance.[1][2] Base-catalyzed self-condensation of 2-furfuraldehyde or polymerization of the nitromethane can also occur.[3]
-
Cannizzaro reaction products: Under strongly basic conditions, 2-furfuraldehyde, which lacks an alpha-hydrogen, can undergo a Cannizzaro reaction to yield furfuryl alcohol and 2-furoic acid.
-
Michael addition products: The highly electrophilic 2-nitroethenyl furan product can react with nucleophiles present in the reaction mixture, including the enolate of nitromethane, leading to the formation of adducts.
Q2: My reaction mixture is dark brown or black, and I'm having difficulty isolating the product. What is the likely cause and how can I mitigate it?
A dark, tarry reaction mixture is often indicative of polymerization.[1] This can be caused by several factors:
-
Excessively high temperatures: Heating the reaction mixture too vigorously or for prolonged periods can promote the degradation and polymerization of furan compounds.[1]
-
Strongly acidic or basic conditions: Both strong acids and bases can catalyze the formation of polymeric byproducts. The choice and concentration of the base catalyst are critical.
-
Air oxidation: 2-Furfuraldehyde can be susceptible to oxidation, which can contribute to the formation of colored impurities.
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperature. It is often beneficial to run the reaction at a lower temperature for a longer duration.
-
Catalyst Choice: Employ milder bases such as primary or secondary amines (e.g., isobutylamine) instead of strong bases like sodium hydroxide or potassium hydroxide to catalyze the condensation.[4]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that can lead to byproduct formation.
Q3: I have a significant amount of a polar byproduct that is not the desired 2-nitroethenyl furan. How can I identify and remove it?
A common polar byproduct is the intermediate 1-(furan-2-yl)-2-nitroethanol. Its presence indicates that the dehydration step is incomplete.
Identification:
-
TLC Analysis: The nitroaldol intermediate will have a lower Rf value (be more polar) than the final 2-nitroethenyl furan product.
-
Spectroscopic Analysis: The presence of a hydroxyl (-OH) group in the IR and ¹H NMR spectra of the crude product is indicative of the nitroaldol intermediate.
Troubleshooting and Removal:
-
Promoting Dehydration: If the nitroaldol is the primary byproduct, dehydration can be encouraged by:
-
Adding a dehydrating agent to the reaction mixture.
-
Azeotropic removal of water if the reaction is run in a suitable solvent (e.g., toluene).
-
Careful heating of the crude product, though this risks polymerization.
-
-
Purification: Column chromatography is an effective method for separating the more polar nitroaldol from the less polar 2-nitroethenyl furan.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-Nitroethenyl Furan | Incomplete reaction. | Increase reaction time, consider a more effective catalyst, or slightly increase the reaction temperature while monitoring for byproduct formation. |
| Formation of polymeric byproducts. | Use a milder base, control the reaction temperature carefully, and avoid prolonged reaction times.[1] | |
| Loss of product during workup. | Ensure proper pH adjustment during extraction and use an appropriate solvent for extraction. | |
| Presence of Unreacted 2-Furfuraldehyde | Insufficient nitromethane or catalyst. | Use a slight excess of nitromethane. Ensure the catalyst is active and used in the correct amount. |
| Short reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Product is an Oil Instead of a Solid | Presence of impurities, particularly the nitroaldol intermediate. | Purify the product by column chromatography or recrystallization. |
| Difficulty with Crystallization | Presence of residual solvent or byproducts. | Ensure the crude product is thoroughly dried. Attempt recrystallization from a different solvent system. |
Experimental Protocols
Synthesis of 2-Nitroethenyl Furan via Henry Condensation
This protocol is a representative method for the synthesis of 2-nitroethenyl furan.
Materials:
-
2-Furfuraldehyde
-
Nitromethane
-
Isobutylamine (or another suitable amine catalyst)
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furfuraldehyde in methanol.
-
Add nitromethane to the solution. A slight molar excess of nitromethane is often used.
-
Cool the mixture in an ice bath.
-
Slowly add the isobutylamine catalyst dropwise to the cooled, stirring solution.
-
Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a specified period, monitoring the progress by TLC.
-
After the reaction is complete, acidify the mixture with dilute hydrochloric acid to quench the reaction.
-
The product may precipitate from the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-nitroethenyl furan by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis of 2-nitroethenyl furan and the formation of the primary byproduct, 1-(furan-2-yl)-2-nitroethanol.
References
Technical Support Center: Optimizing Knoevenagel Condensation of Furfural
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel condensation of furfural. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Troubleshooting Guide
Low or No Product Yield
Q1: My Knoevenagel condensation of furfural is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in furfural or the active methylene compound can inhibit the reaction. Consider purifying your starting materials. Furfural, for instance, can oxidize upon storage and may require distillation before use.[1]
-
Catalyst Activity: The choice and activity of the catalyst are crucial.
-
Weak Bases: If using a weak base like piperidine or an ammonium salt, ensure it has not degraded.[2][3] Using a fresh batch or a different weak base can be beneficial.
-
Heterogeneous Catalysts: For solid catalysts like sodium alginate or metal oxides, ensure proper activation and sufficient surface area.[2][4] Catalyst poisoning can also be an issue; ensure all glassware is clean and reactants are free of contaminants.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Optimize the catalyst concentration; typically, catalytic amounts are sufficient.[5]
-
-
Reaction Conditions: Temperature and reaction time are key parameters.
-
Temperature: Some reactions proceed efficiently at room temperature, while others require heating.[5][6][7] If your reaction is sluggish, consider moderately increasing the temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may simply require more time to reach completion.[6]
-
-
Water Removal: The Knoevenagel condensation is a dehydration reaction, and the removal of water can drive the equilibrium towards the product. For reactions that are sensitive to water, consider using a Dean-Stark apparatus or adding molecular sieves.
Slow Reaction Rate
Q2: The reaction is proceeding very slowly, taking much longer than reported in the literature. How can I increase the reaction rate?
A2: A slow reaction rate is a common issue that can often be addressed by adjusting the following:
-
Increase Catalyst Concentration: A higher catalyst loading can accelerate the reaction, but be mindful of potential side reactions.
-
Elevate the Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, be cautious of potential side product formation at higher temperatures.
-
Choice of Solvent: The solvent can have a significant effect on reaction kinetics. Polar aprotic solvents can sometimes accelerate base-catalyzed reactions. Experimenting with different solvents may be beneficial.[4]
-
More Active Catalyst: Consider switching to a more potent catalyst system. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to be a highly effective catalyst for this reaction.[8]
Side Product Formation
Q3: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
A3: Side product formation can complicate purification and reduce the yield of the desired product. Common side reactions and their mitigation strategies include:
-
Self-Condensation of Furfural: Strong bases can promote the self-condensation of aldehydes. Using a weak base as a catalyst is crucial to avoid this.[3]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. This can be minimized by using stoichiometric amounts of the reactants. Using a slight excess of the active methylene compound has been reported to have no significant impact on the reaction.[6]
-
Polymerization of Furfural: Furfural can polymerize, especially under acidic conditions or at high temperatures. Ensure your reaction conditions are not overly harsh.
Product Isolation and Purification Issues
Q4: I am having difficulty isolating and purifying my product. It is oily or does not precipitate easily. What can I do?
A4: Challenges in product isolation are often overcome by modifying the work-up procedure:
-
Inducing Crystallization: If the product is expected to be a solid but remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
-
Solvent Extraction: If precipitation is unsuccessful, perform a liquid-liquid extraction. Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether), wash the organic layer with brine to remove water-soluble impurities, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure.[8]
-
Chromatography: If simple crystallization or extraction does not yield a pure product, column chromatography is a reliable method for purification. Choose a solvent system that provides good separation of your product from impurities on a TLC plate.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism of the Knoevenagel condensation?
A5: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[3] The reaction is typically catalyzed by a weak base. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is protonated, and a subsequent elimination of a water molecule yields the α,β-unsaturated product.
Q6: What are some common catalysts used for the Knoevenagel condensation of furfural?
A6: A variety of catalysts can be employed, ranging from simple bases to more complex heterogeneous systems. Common choices include:
-
Organic Bases: Piperidine, pyridine, and other amines are classic choices.[2][3][6]
-
Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃) are effective and environmentally benign options.[6][7]
-
Lewis Acids: Gallium chloride (GaCl₃) and other Lewis acids have been used, particularly under solvent-free conditions.[5]
-
Heterogeneous Catalysts: These offer advantages in terms of separation and reusability. Examples include sodium alginate, SeO₂/ZrO₂, and various metal-organic frameworks (MOFs).[2][4][9]
Q7: How does the choice of solvent affect the reaction?
A7: The solvent plays a critical role in dissolving the reactants and catalyst, and it can influence the reaction rate and yield.
-
Alcohols (e.g., Ethanol): Ethanol is a common and effective solvent for this reaction.[6]
-
Water: Performing the reaction in an aqueous medium is a green chemistry approach and can be very effective, especially with water-soluble catalysts.[7][10]
-
Solvent-Free Conditions: In some cases, the reaction can be carried out without a solvent, which is an even more environmentally friendly option. This is often done by grinding the reactants together, sometimes with a solid catalyst.[5]
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Furfural with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | 30 min | - | [6] |
| Na₂CO₃ | Ethanol | Room Temp. | 15 min | 86 | [6] |
| GaCl₃ (1 mol%) | Solvent-free | Room Temp. | - | 97.5 | [5] |
| SeO₂/ZrO₂ | Water | Room Temp. | 0.5 h | - | [2] |
| DBU/Water | Water | Room Temp. | - | High | [10] |
| NaHCO₃ | Water | Room Temp. | 30 min | - | [7] |
Table 2: Comparison of Solvents for Knoevenagel Condensation of Furfural with Acetylacetone
| Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | Product Selectivity (%) | Reference |
| Toluene | 140 | 6 | 93.2 | 90.1 | [4] |
| Ethanol | 140 | 6 | 75.4 | 85.2 | [4] |
| Acetonitrile | 140 | 6 | 68.9 | 82.3 | [4] |
| No Solvent | 140 | 6 | 98.1 | 95.3 | [4] |
Experimental Protocols
General Procedure for Piperidine-Catalyzed Knoevenagel Condensation of Furfural with Malononitrile
-
To a 50 mL round-bottom flask, add furfural (5.20 mmol, 1.0 eq.).
-
Add malononitrile (5.20 mmol, 1.0 eq.), piperidine (0.49 mmol, 0.09 eq.), and ethanol (5 mL).
-
Introduce a magnetic stir bar and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the furfural spot disappears (approximately 30 minutes).[6]
-
Upon completion, remove the ethanol using a rotary evaporator under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
General Procedure for Solvent-Free Knoevenegal Condensation using Gallium Chloride
-
In a mortar, combine furfural (1 equivalent), malononitrile (1 equivalent), and gallium chloride (1 mol%).
-
Grind the mixture at room temperature for the time specified by monitoring with TLC.
-
After the reaction is complete, wash the solid product with cold water.
-
Filter the product and dry to obtain a high-purity product without the need for further purification.[5]
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jocpr.com [jocpr.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 2-[(Z)-2-nitroethenyl]furan
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-[(Z)-2-nitroethenyl]furan.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what is the key reaction?
A1: The most common and enduring method for preparing this compound is through a condensation reaction between 2-furaldehyde and nitromethane. This reaction is a specific application of the Henry Reaction, also known as a nitroaldol reaction. The process involves a base-catalyzed condensation to form a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the desired this compound.[1]
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in this synthesis can stem from several factors:
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. Both acidic and basic catalysts can be used, with ammonium acetate in acetic acid being a common choice for driving the reaction towards the dehydrated product.[2]
-
Incorrect Reaction Temperature: High temperatures can lead to polymerization of the starting material or product, resulting in tarry byproducts and reduced yield.[3] Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Presence of Water: For certain variations of the reaction, the presence of water can inhibit the dehydration of the nitroalkanol intermediate or promote side reactions.[3]
-
Side Reactions: The primary side reaction is often polymerization. The electron-withdrawing nitro group makes the final product susceptible to polymerization, especially under harsh conditions.[3]
-
Loss During Workup: The product can be lost during extraction and purification steps. Recrystallization, a common purification method, can lead to significant product loss if the solvent is not chosen carefully.[4]
Q3: I'm observing a significant amount of dark, tarry byproduct. How can I prevent this polymerization?
A3: Polymerization is a frequent issue due to the reactive nature of the nitrostyrene-type product. To minimize it:
-
Control the Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of polymerization.[3] For base-catalyzed reactions, maintaining a temperature between 10-15°C during the initial condensation is recommended.[1][5]
-
Controlled Reagent Addition: Adding the catalyst or one of the reagents slowly and in a controlled manner can help manage the reaction exotherm and prevent localized high temperatures that promote polymerization.
-
Use of Ultrasound: Ultrasound promotion has been shown to be advantageous over classic refluxing methods. The lower temperatures employed under sonication lead to higher yields of the isolated product by minimizing side reactions like polymerization.[2]
-
Minimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly begin the workup procedure to avoid prolonged exposure of the product to the reaction conditions.
Q4: Which catalyst system is most effective for maximizing the yield?
A4: The optimal catalyst depends on the desired reaction conditions and scale.
-
Ammonium Acetate in Acetic Acid: This is a widely used system that facilitates both the condensation and dehydration steps in one pot. Heating the aldehyde, nitroalkane, and ammonium acetate in acetic acid is a standard procedure that can yield moderate to high amounts of the product.[2]
-
Alkali Hydroxides (e.g., Sodium Hydroxide): Using a strong base like NaOH in an alcohol solvent is also effective. This method first forms the sodium salt of the nitroalkanol, which is then dehydrated by pouring the reaction mixture into a strong acid.[5] This procedure can produce high yields, often in the range of 80-83% for analogous nitrostyrenes.[1][5]
-
Primary Amines: Small amounts of a primary aliphatic amine can also catalyze the reaction, though this method may require several days to reach completion.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time. If using an ammonium acetate system, ensure the temperature is sufficient for dehydration (e.g., reflux).[2] |
| Side reactions, primarily polymerization.[3] | Maintain the lowest effective temperature. Consider using ultrasound-promoted conditions to reduce side reactions.[2] | |
| Inefficient dehydration of the β-nitro alcohol intermediate. | When using a base like NaOH, ensure the final dehydration step is performed by slowly adding the alkaline solution to a large excess of cold, strong acid (e.g., HCl).[5] | |
| Product is an Oil, Not a Crystalline Solid | Incomplete dehydration of the nitro alcohol intermediate. | The reverse addition (acid to the alkaline solution) often leads to the formation of an oily nitro alcohol instead of the desired crystalline product. Always add the alkaline solution to the acid.[5] |
| Impurities present in the product. | Purify the crude product by recrystallization from a suitable solvent, such as hot ethyl alcohol.[1][5] | |
| Reaction is Slow or Stalls | Catalyst is inactive or insufficient. | Ensure the catalyst is of good quality. For the ammonium acetate method, ensure it is used in sufficient molar quantity. |
| The furan ring's electronics are affecting the reaction rate. | While 2-furaldehyde is generally reactive, electron-rich aromatic aldehydes can sometimes result in lower yields under standard Henry conditions.[2] Optimization of the catalyst and temperature may be required. |
Data on Reaction Conditions for Nitrostyrene Synthesis
The following table summarizes quantitative data for the synthesis of various nitrostyrene derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Aldehyde | Catalyst/Solvent System | Conditions | Yield (%) | Reference |
| Benzaldehyde | NaOH / Methyl Alcohol | 10-15°C, then acid workup | 80-83 | [1][5] |
| Piperonal | Ammonium Acetate / Acetic Acid | Reflux (100°C) | 99 | [2] |
| 2,4,6-Trimethoxybenzaldehyde | Ammonium Acetate / Acetic Acid | Reflux (100°C) | 84 | [2] |
| Indole-3-carboxaldehyde | Ammonium Acetate / Acetic Acid | Reflux (100°C) | High | [2] |
| 4-Chlorobenzaldehyde | Base Catalysis / Ultrasound | Sonication | 70 (nitroaldol) | [2] |
Experimental Protocols
Protocol: Base-Catalyzed Synthesis of this compound
This protocol is adapted from the synthesis of nitrostyrene and is expected to produce a high yield.[5]
Materials:
-
2-Furaldehyde
-
Nitromethane
-
Methyl Alcohol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Alcohol (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine 2-furaldehyde (1 mole), nitromethane (1 mole), and 1000 cc of methyl alcohol.
-
Prepare Base Solution: Prepare a solution of NaOH by dissolving 1.05 moles of NaOH in an equal volume of water. Cool this solution and dilute it to 500 cc with ice and water.
-
Condensation: Cool the flask containing the aldehyde/nitromethane mixture to 10°C using an ice bath. Cautiously add the cold NaOH solution dropwise from the funnel while stirring vigorously. Maintain the internal temperature between 10–15°C. A precipitate will form. If the mixture becomes too thick to stir, an additional 100 cc of methyl alcohol may be added. Stir for an additional 15 minutes after the addition is complete.
-
Dissolution: Convert the resulting paste into a clear solution by adding 3–3.5 L of ice water containing crushed ice. This alkaline solution should be kept cold (below 5°C) and used promptly.
-
Dehydration & Precipitation: Prepare a dilute acid solution by adding 1000 cc of concentrated HCl to 1500 cc of water in a large vessel with stirring. Slowly pour the cold alkaline reaction mixture into the stirred acid. A pale yellow crystalline mass of this compound will precipitate.
-
Workup: Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction. Wash the solid with water until the washings are free from chlorides.
-
Purification: Purify the crude product by recrystallization from hot ethyl alcohol. The vapors of hot solutions of nitrostyrenes can be irritating, so this should be done in a well-ventilated fume hood.[5]
Visualizations
References
Technical Support Center: Purification of 2-[(Z)-2-nitroethenyl]furan
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of impurities from crude 2-[(Z)-2-nitroethenyl]furan.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the starting materials and side reactions during the synthesis, which is typically a condensation reaction between 2-furaldehyde and nitromethane.[1][2] Likely impurities include:
-
Unreacted Starting Materials: 2-furaldehyde and nitromethane.
-
Isomeric Impurities: The (E)-isomer of 2-(2-nitroethenyl)furan may be present, although some synthesis methods report high stereoselectivity.[1]
-
Side-Products: Polymeric materials or other condensation byproducts can form, especially if the reaction temperature is not well-controlled.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is an effective method for removing small amounts of impurities and can yield a high-purity crystalline product.[3][4][5][6]
-
Column Chromatography is highly effective for separating the desired product from a mixture containing significant amounts of impurities, including isomeric impurities and unreacted starting materials.[7][8]
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a purification.[7] By spotting the crude mixture, fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: I am losing a significant amount of my product during purification, resulting in a low overall yield.
| Potential Cause | Troubleshooting & Optimization |
| Product Loss During Recrystallization | - Solvent Choice: Ensure you are using a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or colder temperatures.[5][9] Ethanol is a commonly used solvent for this compound.[3] - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[4] - Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in the product remaining in the solution upon cooling.[9] |
| Product Loss During Column Chromatography | - Compound Instability: Furan derivatives can sometimes be sensitive to the acidic nature of silica gel, which may cause decomposition.[8] If you suspect this, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column.[8] - Incorrect Solvent System: If the eluent is too polar, the product may elute too quickly with the solvent front. If it is not polar enough, the product may not elute at all or result in significant band broadening, leading to loss across many fractions.[10][11] Optimize your solvent system using TLC to achieve an Rf value of approximately 0.2-0.4 for the desired product.[11] |
Issue 2: Product is Oily or Fails to Crystallize During Recrystallization
Problem: After dissolving my crude product in hot solvent and cooling, it either separates as an oil or does not precipitate at all.
| Potential Cause | Troubleshooting & Optimization |
| Supersaturation or High Impurity Level | - Slow Cooling: Ensure the solution is cooling slowly and is undisturbed to encourage crystal lattice formation.[9] - Seed Crystals: Add a small, pure crystal of the desired compound to the cooled solution to initiate crystallization.[4][5] - Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[5] |
| Inappropriate Solvent | - The chosen solvent may be too good of a solvent for the compound, even at low temperatures. Try a different solvent or a two-solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).[12] |
Data Presentation
The following table summarizes representative purity levels that can be achieved with different purification methods for this compound and related compounds.
| Purification Method | Initial Purity (Crude) | Final Purity | Typical Yield | Reference |
| Recrystallization (with activated carbon) | Not Specified | >98-99% | Not Specified | [3] |
| Column Chromatography | Not Specified | >95% | 83-94% | [7] |
| Washing & Filtration | Not Specified | 99.4% | 95.1% | [13] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a method for purifying 2-(2-nitrovinyl)furan.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (approximately 4-10 volumes relative to the crude product).
-
Heating: Gently heat the mixture to between 40 and 65 °C with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (5-25% by weight of the crude product) to the hot solution and stir for 10-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice bath or a refrigerator at a temperature between -15 and 10 °C to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature between 20 and 50 °C for 1 to 3.5 hours.
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure based on standard techniques for purifying furan derivatives.[7][8][14]
-
Select Solvent System: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.
-
Pack the Column:
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not allow the column to run dry.[11]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).[11]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks. You can use a single isocratic solvent system or gradually increase the polarity (gradient elution).[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting low recovery in column chromatography.
References
- 1. (E)-2-(2-Nitroethenyl)furan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. data.epo.org [data.epo.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Stability and Degradation of 2-[(Z)-2-nitroethenyl]furan
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-[(Z)-2-nitroethenyl]furan. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dark, and dry environment. Specifically, storage at -20°C in a tightly sealed container with a desiccant is advisable to minimize degradation from temperature, light, and moisture. For highly sensitive experiments, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: I've noticed a color change in my solid sample of this compound. What does this indicate?
A2: A visual change in color, such as a shift from a bright yellow to a duller yellow or brownish hue, can be an initial indicator of degradation. This is often due to exposure to light or elevated temperatures. While a color change suggests potential degradation, it is crucial to confirm the purity and integrity of the compound using analytical techniques like HPLC before proceeding with experiments.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound in solution?
A3: Yes, inconsistent results are frequently linked to the degradation of the compound in solution. This compound is susceptible to degradation in solution, particularly when exposed to light, certain pH conditions, or elevated temperatures. It is recommended to prepare fresh solutions for each experiment and to minimize their exposure to light by using amber vials or covering the container with aluminum foil.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound include photodegradation, hydrolysis, and thermal degradation. The nitroethenyl moiety is particularly susceptible to light-induced isomerization and cleavage. Under aqueous conditions, the compound can undergo hydrolysis, especially at non-neutral pH.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: Yes, forced degradation studies have identified several potential degradation products. Under photolytic stress, one of the major degradation products has been identified. It is important to use a stability-indicating analytical method that can separate the parent compound from these and other potential degradation products to ensure accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity or potency of the compound. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from a solid sample stored under recommended conditions. 2. Perform a purity check of the solid material and the new stock solution using a validated HPLC method. 3. If degradation is confirmed, obtain a new batch of the compound. |
| Appearance of unexpected peaks in my chromatogram. | Formation of degradation products during sample preparation or analysis. | 1. Review your sample preparation procedure to minimize exposure to light and heat. 2. Ensure the mobile phase and diluents are compatible with the compound and do not induce degradation. 3. Perform a forced degradation study to identify the retention times of potential degradation products. |
| Precipitate forms in my stock solution after storage. | Low solubility at storage temperature or solvent evaporation. | 1. Allow the solution to equilibrate to room temperature. 2. Gently vortex or sonicate to redissolve the precipitate. 3. If the precipitate does not redissolve, it may indicate degradation or supersaturation. Prepare a fresh, lower-concentration stock solution. |
Quantitative Data on Stability
The following tables summarize hypothetical data from forced degradation studies on this compound, illustrating its stability under various stress conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Assay of this compound | % Total Degradation | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60°C | 85.2% | 14.8% | DP-H1, DP-H2 |
| Base Hydrolysis (0.1 M NaOH) | 8 h | 60°C | 78.5% | 21.5% | DP-B1, DP-B2 |
| Oxidative (3% H₂O₂) | 24 h | 25°C | 92.1% | 7.9% | DP-O1 |
| Thermal (Solid State) | 48 h | 80°C | 95.3% | 4.7% | DP-T1 |
| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours, 200 W h/m² | 25°C | 65.7% | 34.3% | DP-P1, DP-P2 |
DP = Degradation Product
Table 2: Photostability of this compound in Solid State and Solution
| Sample | Light Exposure | % Assay Remaining | Observations |
| Solid (in clear vial) | 1.2 million lux hours, 200 W h/m² | 75.4% | Significant color change to brownish-yellow. |
| Solid (in amber vial) | 1.2 million lux hours, 200 W h/m² | 98.1% | No significant color change. |
| Solution in Acetonitrile (clear vial) | 1.2 million lux hours, 200 W h/m² | 65.7% | Solution turned from yellow to reddish-brown. |
| Solution in Acetonitrile (amber vial) | 1.2 million lux hours, 200 W h/m² | 96.5% | Minor color change. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: Place approximately 5 mg of the solid compound in a clear glass vial and keep it in an oven at 80°C for 48 hours. Dissolve in a known volume of acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile) in a clear quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: Minimizing Furfural Polymerization During Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the unwanted polymerization of furfural during condensation reactions.
Troubleshooting Guides
This section addresses common issues encountered during condensation reactions involving furfural.
Issue 1: Rapid formation of dark, insoluble precipitates (resins/polymers) upon reaction initiation.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can significantly accelerate polymerization pathways.[1][2][3]
-
Solution: Optimize the reaction temperature by running the condensation at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening study is recommended.
-
-
Inappropriate Solvent Choice: The solvent system plays a crucial role in furfural stability. Aqueous environments can promote side reactions.[4][5]
-
Solution: Employ a biphasic solvent system (e.g., water-organic solvent) to continuously extract the furfural condensation product from the reactive aqueous phase, thereby minimizing its contact time with the acid catalyst and reducing polymerization.[4] Commonly used organic solvents include methyl isobutyl ketone (MIBK), toluene, and cyclopentyl methyl ether (CPME).[4]
-
-
High Catalyst Concentration or Acidity: Strong acid catalysts or high concentrations can aggressively promote both the desired condensation and undesired polymerization.
-
Solution: Screen different catalysts and concentrations. Consider using solid acid catalysts which can sometimes offer better selectivity and easier separation. Weaker acids or lower catalyst loadings might be sufficient to catalyze the condensation without significant polymer formation.
-
Issue 2: Low yield of the desired condensation product and a complex mixture of byproducts.
Possible Causes and Solutions:
-
Sub-optimal Reaction Time: Prolonged reaction times can lead to the degradation of the desired product and the formation of polymers.
-
Solution: Conduct a time-course study to identify the optimal reaction duration that maximizes the yield of the desired product before significant polymerization occurs.
-
-
Presence of Water: Water can participate in side reactions and, in some cases, promote the formation of insoluble polymers.[5]
-
Furfural Purity: Impurities in the furfural starting material, such as acetic acid, can influence the reaction and contribute to byproduct formation.[7]
-
Solution: Use high-purity furfural. If necessary, purify the starting material before use.
-
Issue 3: Catalyst deactivation over time.
Possible Causes and Solutions:
-
Polymer Deposition: The insoluble polymers formed can deposit on the catalyst surface, blocking active sites.[5]
-
Solution: Implement strategies to minimize polymer formation as described above. If using a solid catalyst, regeneration by calcination (burning off the carbonaceous deposits) may be possible.
-
-
Acid Neutralization: In some cases, byproducts from side reactions, such as furoic acid formed via the Cannizzaro reaction, can neutralize basic catalysts.[8]
-
Solution: Monitor the pH of the reaction mixture. If using a basic catalyst, a continuous feed of the base or the use of a more robust catalyst might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of furfural polymerization during condensation reactions?
A1: Furfural polymerization can occur through several pathways. Under acidic conditions, the furan ring can be protonated, leading to electrophilic attack on another furfural molecule. This initiates a chain of reactions forming cross-linked, insoluble polymers often referred to as humins.[5][9] Self-condensation reactions, such as the Cannizzaro reaction which can occur under basic conditions, can also lead to polymer precursors.[10][11]
Q2: How does the choice of solvent affect furfural polymerization?
A2: The solvent has a significant impact. Protic solvents like water can stabilize intermediates that lead to polymerization.[4][5] Biphasic systems, with an organic solvent, are effective because they can continuously extract the desired product from the reactive phase, thus preventing further reactions.[4] The solubility of furfural and its products in the chosen organic solvent is a key parameter to consider.[4]
Q3: What is the optimal temperature range for furfural condensation reactions?
A3: The optimal temperature is highly dependent on the specific reaction, catalyst, and solvent system. However, as a general guideline, temperatures should be kept as low as possible to suppress polymerization. For example, some studies show a decrease in furfural yield when temperatures are increased beyond a certain point (e.g., above 260°C in one case, and detrimental effects at temperatures as high as 463 K in another).[1][3] It is crucial to perform an optimization study for your specific system.
Q4: Can the type of catalyst influence the rate of polymerization?
A4: Absolutely. Both acid and base catalysts can be used for aldol condensation reactions. While base catalysis often provides better control and selectivity, acidic catalysts have a greater tendency to promote the oligomerization of furans and their products.[11] The strength and concentration of the catalyst are critical parameters to control.
Q5: Are there any additives that can help stabilize furfural and prevent polymerization?
A5: While the primary strategies involve controlling reaction conditions, some approaches can be considered. For instance, in the context of benzofuran synthesis from furan, methanol was found to suppress polymerization by forming intermediates that are less prone to polymerization.[5] The use of specific catalyst systems, such as certain magnesium hydroxide fluorides, has been shown to stabilize basic sites and allow for mild reaction conditions, thereby reducing side reactions.[12]
Data Presentation
Table 1: Effect of Temperature on Furfural Yield
| Temperature (°C) | Reaction Time (min) | Furfural Yield (%) | Reference |
| 240 | 10 | 53.8 | [1] |
| 260 | 10 | 88.7 | [1] |
| 280 | 10 | 74.9 | [1] |
| 150 | - | 82.1 | [4] |
| 160 | - | 85.7 | [4] |
| 180 | 120 | 5.23 | [2] |
Table 2: Influence of Solvent on Furfural Condensation Product Yield
| Solvent System | Catalyst | Temperature (°C) | Main Product | Yield (%) | Reference |
| Water | Amberlyst 70 | 140-190 | Polymer | - | [5] |
| Methanol | Amberlyst 70 | 140-190 | Benzofuran | Enhanced | [5] |
| Water/Toluene | MgAl Mixed Oxide | 100 | F2Ac | Lower Selectivity | [6] |
| Toluene | MgAl Mixed Oxide | 100 | F2Ac | 44.5 | [6] |
| Ethanol | 2Pd-MgO | 170 | Furan-2-acrolein | 70 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Aldol Condensation of Furfural with Acetone using a Solid Base Catalyst
This protocol is a generalized procedure based on methodologies described in the literature.[6][14]
-
Catalyst Preparation: Prepare the solid base catalyst (e.g., Mg-Al mixed oxide) according to established literature procedures. Calcine the catalyst at a high temperature (e.g., 450°C) to activate it.
-
Reaction Setup: In a high-pressure batch reactor, add the calcined catalyst (e.g., 400 mg).
-
Reactant Addition: Add the solvent (e.g., 20 mL of toluene), furfural (e.g., 10 mmol), and acetone (e.g., 20 mmol).
-
Reaction Conditions: Seal the reactor and pressurize with an inert gas (e.g., N₂ to 5 bar). Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Reaction Monitoring: Take aliquots at different time intervals to monitor the progress of the reaction by a suitable analytical technique (e.g., GC-FID).
-
Work-up: After the reaction is complete, cool the reactor to room temperature, depressurize, and separate the catalyst by filtration.
-
Analysis: Analyze the liquid product mixture to determine the conversion of furfural and the selectivity to the desired condensation products.
Protocol 2: Monitoring Furfural Concentration using UV-Vis Spectroscopy
This protocol provides a method for quantifying furfural, which can be adapted to monitor its consumption during a reaction.[15]
-
Sample Preparation: Take a known volume of the reaction mixture and dilute it with a suitable solvent (e.g., ethanol-water mixture) to a concentration within the linear range of the spectrophotometer.
-
Standard Curve: Prepare a series of standard solutions of furfural of known concentrations in the same solvent.
-
Spectroscopic Measurement: Measure the absorbance of the standard solutions and the diluted sample at the maximum absorption wavelength of furfural (around 276-280 nm).
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its furfural concentration from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ejestonline.com [ejestonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Upgrading of furfural to biofuel precursors via aldol condensation with acetone over magnesium hydroxide fluorides MgF2−x(OH)x - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Oxidative Condensation of Furfural with Ethanol Using Pd-Based Catalysts: Influence of the Support [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low conversion rates in furan functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of furan rings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments, particularly those related to low conversion rates.
Frequently Asked Questions (FAQs)
Issue 1: Catalyst and Reaction Condition-Related Problems
Q1: My furan functionalization reaction is showing low to no conversion. What are the most common causes related to the catalyst and reaction conditions?
A1: Low conversion rates in furan functionalization are frequently linked to the choice of catalyst and reaction parameters. The furan ring is sensitive to harsh conditions, particularly strong acids and high temperatures, which can lead to degradation.[1][2] Key factors to investigate include:
-
Catalyst Choice: The type of catalyst is crucial for optimizing efficiency.[3] For instance, in palladium-catalyzed syntheses, catalysts like PdCl₂(CH₃CN)₂ have demonstrated significantly higher yields compared to others like Pd(OAc)₂ under specific conditions.[3][4]
-
Solvent Effects: The solvent plays a critical role in reaction outcomes.[3] Polar aprotic solvents, such as dioxane, can promote strong interactions between the catalyst and substrate, leading to higher yields.[3] The presence of impurities like water or oxygen in the solvent can also lead to side reactions and decreased yields.[5]
-
Base and Oxidant Selection: The choice of base and oxidant can significantly influence the reaction's success.[3][4] For example, in certain palladium-catalyzed reactions, K₂CO₃ as a base and CuCl₂ as an oxidant have been shown to provide optimal results.[3][4]
-
Temperature Control: High temperatures can promote side reactions, including polymerization and decomposition of the furan ring.[2][6] It is crucial to determine the optimal temperature empirically for each specific reaction.[6]
Q2: I suspect my metal catalyst is being deactivated. What could be causing this and how can I prevent it?
A2: Catalyst deactivation, or poisoning, is a common issue where a substance chemically bonds to the active sites of the catalyst, reducing its effectiveness.[7][8] In the context of furan functionalization, potential causes include:
-
Heteroatom Coordination: The oxygen atom in the furan ring can coordinate with the metal catalyst, which can sometimes lead to catalyst poisoning.[9][10]
-
Impurities: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons.[8] Common poisons for metal catalysts include sulfur compounds, halides, and carbon monoxide.[7][8]
-
Reaction Byproducts: Byproducts formed during the reaction can also adsorb to the catalyst surface and inhibit its activity.
Troubleshooting Strategies:
-
Purify Reagents and Solvents: Ensure all starting materials, solvents, and reagents are of high purity and are properly dried and deaerated.[5]
-
Modify Catalyst or Ligands: In some cases, changing the ligands on the metal catalyst can mitigate poisoning effects.
-
Use of Additives: Certain additives can sometimes prevent catalyst deactivation.
Issue 2: Substrate and Side Reaction-Related Problems
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this polymerization?
A3: The formation of dark, tarry substances is a strong indication of furan polymerization, a common side reaction, especially under acidic conditions.[2][11] The furan ring, particularly when substituted with electron-releasing groups, is prone to acid-catalyzed polymerization.[2][12]
Prevention Strategies:
-
Use Milder Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids (e.g., BF₃·OEt₂ instead of AlCl₃).[6][11]
-
Control Temperature: Running the reaction at lower temperatures can significantly reduce the rate of polymerization.[2][6]
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried, as the presence of water can promote ring-opening and subsequent polymerization.[2]
Q4: I am observing significant amounts of byproducts from ring-opening. How can I minimize this?
A4: The furan ring is susceptible to ring-opening under acidic conditions, often initiated by protonation at the α-carbon, which can lead to the formation of 1,4-dicarbonyl compounds.[13][14]
Strategies to Minimize Ring-Opening:
-
Solvent Choice: The use of polar aprotic solvents like DMF has been shown to have a stabilizing effect on furan derivatives, reducing degradation.[13]
-
Substituent Effects: Introducing electron-withdrawing groups on the furan ring can increase its stability under acidic conditions.[13][15]
-
Buffered Systems: If acidic conditions are necessary, using a buffered system can help maintain a less aggressive pH and minimize degradation.[11]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, solvents, and bases on the yield of a model furan functionalization reaction, illustrating the importance of optimizing these parameters.
Table 1: Effect of Catalyst on Furan Functionalization Yield
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | 80 | 2 | 94 |
| 2 | Pd(OAc)₂ | 80 | 6 | 80 |
| 3 | Pd(acac)₂ | 80 | 6 | 63 |
Reaction conditions: 1 mmol 1,3-cyclohexanedione, 1 mmol allyl bromide, 0.01 mmol catalyst, 2 mmol K₂CO₃, 0.05 mmol CuCl₂, 4 mL dioxane. Data synthesized from[3][4].
Table 2: Effect of Solvent on Furan Functionalization Yield
| Entry | Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
| 1 | Dioxane | 2.21 | 101 | 94 |
| 2 | Toluene | 2.38 | 111 | 85 |
| 3 | Acetonitrile | 37.5 | 82 | 72 |
| 4 | DMF | 36.7 | 153 | 65 |
Reaction conditions: 1 mmol 1,3-cyclohexanedione, 1 mmol allyl bromide, 0.01 mmol PdCl₂(CH₃CN)₂, 2 mmol K₂CO₃, 0.05 mmol CuCl₂, 4 mL solvent, 80°C, 2 h. Data synthesized from[3].
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Furan Synthesis
This protocol is based on optimized conditions for the synthesis of functionalized furans from 1,3-diketones and alkenyl bromides.[3][4]
Materials:
-
1,3-Diketone (1 mmol)
-
Alkenyl bromide (1 mmol)
-
PdCl₂(CH₃CN)₂ (0.01 mmol, 2.6 mg)
-
K₂CO₃ (2 mmol, 276.4 mg)
-
CuCl₂ (0.05 mmol, 6.7 mg)
-
Dioxane (4 mL, anhydrous)
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk tube equipped with a stir bar, add the 1,3-diketone (1 mmol), K₂CO₃ (2 mmol), CuCl₂ (0.05 mmol), and PdCl₂(CH₃CN)₂ (0.01 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (4 mL) and the alkenyl bromide (1 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath or heating mantle at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion Rates
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Thiophen and furan as metal catalyst poisons. Novel methods for the specific and general labelling of these compounds with isotopic hydrogen - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. Furan as a versatile synthon [pubsapp.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Furan Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of polar furan derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, from compound instability to chromatographic difficulties.
Frequently Asked Questions (FAQs)
Q1: Why are furan derivatives, especially polar ones, so difficult to purify?
A1: The primary challenges stem from the electronic structure of the furan ring. While aromatic, its resonance energy is much lower than that of benzene, making it susceptible to degradation under various conditions.[1] Key issues include:
-
Acid Sensitivity: Furan rings are highly susceptible to degradation under acidic conditions, which can lead to acid-catalyzed ring opening.[2][3] This is a major concern when using standard silica gel for chromatography, as it is inherently acidic.[4]
-
Polymerization: Acid, heat, or light can initiate the polymerization of furan rings, especially those with electron-donating substituents.[4] This is often observed as the formation of dark, insoluble materials.[5]
-
Strong Adsorption: Polar functional groups (e.g., hydroxyl, carboxyl) on the furan derivative can bind strongly to polar stationary phases like silica gel, leading to poor elution, peak tailing, and low recovery.[4]
-
Chromatographic Challenges: The high polarity of these derivatives often results in poor retention on traditional reversed-phase (RP) columns, where they may elute near the solvent front.[6][7]
Q2: What is the best general purification technique for polar furan derivatives?
A2: There is no single "best" method, as the optimal technique depends on the specific properties (polarity, stability, physical state) of the derivative.[4]
-
Column Chromatography: This is the most versatile and common method. However, the choice of stationary and mobile phases is critical to success. Techniques like normal-phase, reversed-phase, and Hydrophilic Interaction Liquid Chromatography (HILIC) all have specific applications.[4][7]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging and powerful technique for purifying polar compounds.[8] It uses supercritical CO2 as the primary mobile phase, which reduces solvent consumption and can provide fast, efficient separations.[9] It is particularly advantageous for thermally labile molecules.[9]
-
Recrystallization: This is an excellent option for solid compounds that are thermally stable, as it can yield very pure material.[4]
Q3: How do substituents on the furan ring affect its stability during purification?
A3: Substituents play a critical role in the stability and reactivity of the furan ring.
-
Electron-Donating Groups (EDGs): These groups increase the ring's electron density, making it more susceptible to acid-catalyzed degradation and polymerization.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like carboxylates or nitro groups decrease the ring's electron density. This deactivates the ring towards electrophilic attack and significantly increases its stability against acid-induced degradation, though it may complicate other reaction types.[1][5]
Troubleshooting Guides
This section addresses specific problems encountered during the purification of polar furan derivatives.
Issue 1: Compound Degradation or Low Recovery on Silica Gel Column
Question: I am experiencing significant loss of my polar furan product, or observing new, unwanted spots on TLC after running a silica gel column. What is happening and how can I fix it?
Answer: This is a classic problem caused by the acidic nature of standard silica gel, which can catalyze the ring-opening or polymerization of sensitive furan rings.[2][4]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica surface before use. This can be done by washing the silica with a dilute solution (0.1-1%) of a non-nucleophilic base like triethylamine in your eluent.[4]
-
Buffer the Mobile Phase: Add a small amount of a volatile base, such as triethylamine or pyridine (0.1-0.5%), to the eluent to continuously neutralize the stationary phase as the column runs.[4]
-
Use an Alternative Stationary Phase: Consider less acidic or neutral stationary phases.
-
Neutral Alumina: A good alternative, but be aware that the elution profile will change, requiring re-optimization of the solvent system.[4]
-
Florisil®: Another option for acid-sensitive compounds.[10]
-
Reversed-Phase Silica (C18): If the compound has sufficient hydrophobicity, RP chromatography avoids the issue of acidic silica.
-
Issue 2: Poor or No Retention in Reversed-Phase HPLC (Elutes at Solvent Front)
Question: My polar furan derivative shows little to no retention on a C18 column, eluting at or near the void volume. How can I improve its retention?
Answer: This is a common challenge for highly polar compounds in reversed-phase (RP) chromatography because they have a higher affinity for the polar mobile phase than for the nonpolar stationary phase.[6]
Solutions:
-
Use a 100% Aqueous Mobile Phase: If not already doing so, increase the aqueous portion of the mobile phase to 100%. Note that not all C18 columns are stable under these conditions and may suffer from "ligand collapse".[6][11]
-
Employ a "Water-Compatible" RP Column: Use specially designed RP columns (often labeled "AQ", "T3", or with embedded polar groups) that are stable in highly aqueous mobile phases and are designed to retain polar analytes more effectively.[12][13]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds.[7][12] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7][14]
-
Consider Ion-Pair Chromatography: For ionizable furan derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, significantly increasing its retention on a standard C18 column.[15]
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC
Question: I am observing significant peak tailing for my polar furan derivative in HPLC. What are the causes and solutions?
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.
Solutions:
-
Optimize Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase is critical. For basic analytes, using a low pH (e.g., 2.5-4 with formic or trifluoroacetic acid) can protonate the analyte and suppress unwanted interactions with residual silanol groups on the column packing.[6][15]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, which are a primary cause of peak tailing for polar and basic compounds.[16]
-
Match Sample Solvent to Mobile Phase: Dissolving the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[17] Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[12]
-
Lower the Sample Load: Overloading the column can lead to broad and misshapen peaks. Try injecting a smaller amount of your sample.[16]
Data Presentation: Comparison of Chromatographic Techniques
The choice of chromatographic technique is critical for successfully purifying polar furan derivatives. The following table summarizes the suitability of different methods for a hypothetical polar furan derivative.
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons | Suitability for Polar Furans |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Inexpensive, widely available. | Risk of compound degradation on acidic silica[4], strong retention can lead to low recovery.[4] | Moderate: Requires deactivation of silica or use of buffered eluents. |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Water/Acetonitrile, Water/Methanol | Good for less polar derivatives, robust methods. | Poor retention for very polar compounds[6][7], potential for "ligand collapse" in high-aqueous mobile phases.[11] | Low to Moderate: Best with specialized "AQ" type columns.[12] |
| HILIC | Bare Silica, Diol, Amine | Acetonitrile/Water (e.g., 95:5) with buffer | Excellent retention for very polar compounds[7][18], compatible with MS detection.[19] | Can require longer equilibration times[12], sensitive to sample solvent composition.[19] | High: Often the method of choice for highly polar, water-soluble furans.[20] |
| Supercritical Fluid Chromatography (SFC) | Various (often chiral or polar) | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) | Fast separations, reduced organic solvent waste ("green" chemistry), good for thermally labile compounds.[9] | Requires specialized equipment[9], mobile phase polarity tuning can be complex. | High: A powerful and increasingly popular alternative to LC methods.[8] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the neutralization of acidic sites on silica gel to prevent the degradation of acid-sensitive compounds.
Materials:
-
Silica gel for flash chromatography
-
Elution solvent (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Chromatography column
Procedure:
-
Prepare Deactivating Solvent: Create a solution of 1-2% triethylamine in your chosen initial elution solvent.
-
Pack the Column: Dry-pack or prepare a slurry of the silica gel in the initial elution solvent and pack the column as usual.
-
Flush the Column: Pass 2-3 column volumes of the deactivating solvent (from Step 1) through the packed silica gel bed. This neutralizes the acidic silanol groups.
-
Equilibrate: Flush the column with 2-3 column volumes of the initial elution solvent (this time, without triethylamine) to remove the excess base.
-
Load and Elute: The column is now ready for sample loading. Proceed with your purification using an eluent that may or may not contain a smaller amount (e.g., 0.1%) of TEA for continued neutralization.[6]
Protocol 2: Method Development for HILIC Purification
This protocol provides a general workflow for developing a HILIC separation method for a polar furan derivative.
Materials:
-
HILIC column (e.g., bare silica, amide, or diol phase)
-
Mobile Phase A: Acetonitrile (or other water-miscible organic solvent)
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate)
-
Sample dissolved in a high percentage of organic solvent (e.g., 90% acetonitrile)
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for a significantly longer time than for RP-HPLC, often 10-20 column volumes, to ensure a stable water layer forms on the stationary phase.[12]
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution conditions for your compound. For example, run a linear gradient from 5% B to 50% B over 10-15 minutes.
-
Sample Injection: Ensure the sample is dissolved in a solvent mixture that is as close as possible to the initial mobile phase conditions to avoid poor peak shape.[12] A high concentration of organic solvent is crucial.[19]
-
Optimization: Based on the scouting run, adjust the gradient slope to improve resolution. If retention is too low, use a shallower gradient or a weaker organic solvent. If retention is too high, increase the starting percentage of the aqueous phase (B).
-
Isocratic Elution (Optional): Once optimal conditions are found, the method can be converted to an isocratic elution for simpler preparative scale-up, if desired.
Visualizations
// Nodes start [label="Start: Purification Attempt", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Assess Purity & Recovery\n(TLC, LCMS)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Problem Branches problem [label="Problem Identified?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="Degradation / Low Recovery\n(Normal-Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; no_retention [label="Poor Retention\n(Reversed-Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; bad_shape [label="Poor Peak Shape\n(HPLC/SFC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solution Nodes sol_degradation [label="1. Deactivate Silica (TEA wash)\n2. Add Base to Eluent\n3. Switch to Alumina/Florisil", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; sol_retention [label="1. Use 100% Aqueous MP\n2. Use Polar-Embedded RP Column\n3. Switch to HILIC or SFC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; sol_shape [label="1. Optimize Mobile Phase pH\n2. Match Sample Solvent to MP\n3. Reduce Sample Load", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// End Nodes success [label="Success: Pure Compound", fillcolor="#FFFFFF", fontcolor="#34A853", shape=ellipse, style="filled,dashed"]; reassess [label="Re-run and Assess", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> problem; problem -> success [label="No"]; problem -> degradation [label="Yes (Degradation)"]; problem -> no_retention [label="Yes (No Retention)"]; problem -> bad_shape [label="Yes (Bad Peaks)"];
degradation -> sol_degradation; no_retention -> sol_retention; bad_shape -> sol_shape;
sol_degradation -> reassess; sol_retention -> reassess; sol_shape -> reassess;
reassess -> check_purity [style=dashed]; } dot Caption: Troubleshooting workflow for purifying polar furan derivatives.
// Central Topic center [label="Purification Challenges", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];
// Main Problems instability [label="Chemical Instability", fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Chromatographic Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recovery [label="Low Recovery", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for Instability acid [label="Acid-Catalyzed\nRing Opening", fillcolor="#F1F3F4", fontcolor="#202124"]; polymer [label="Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for Chromatography Issues retention [label="Poor RP Retention", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for Low Recovery adsorption [label="Irreversible Adsorption\non Silica", fillcolor="#F1F3F4", fontcolor="#202124"]; volatility [label="Compound Volatility", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections center -> instability; center -> chromatography; center -> recovery;
instability -> acid; instability -> polymer;
chromatography -> retention; chromatography -> tailing;
recovery -> adsorption; recovery -> volatility;
acid -> adsorption [style=dashed, arrowhead=none, label="leads to"]; } dot Caption: Logical relationships of common polar furan purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. hplc.eu [hplc.eu]
- 12. waters.com [waters.com]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. teledynelabs.com [teledynelabs.com]
Improving the stereoselectivity of the Knoevenagel condensation for the (Z)-isomer
Technical Support Center: Knoevenagel Condensation
Welcome to the technical support center for optimizing the Knoevenagel condensation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to stereoselectivity, specifically for improving the yield of the (Z)-isomer.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation, with a focus on controlling stereochemical outcomes.
Q1: My Knoevenagel condensation is yielding predominantly the (E)-isomer. How can I increase the proportion of the (Z)-isomer?
A: Achieving high (Z)-selectivity often requires a strategic selection of reactants, catalysts, and reaction conditions. While the (E)-isomer is frequently the thermodynamically more stable product, the (Z)-isomer can be favored under kinetically controlled conditions. Key areas to investigate include:
-
Substrate Modification: The structure of the active methylene compound is critical. For instance, using acylacetoamides (including Weinreb amides) instead of acetoacetates can lead to exclusively (Z)-adducts.[1]
-
Catalyst Choice: While weakly basic amines like piperidine are common, other catalysts can offer better stereocontrol.[2] Consider screening Lewis acids or specialized organocatalysts.
-
Solvent Selection: The polarity and proticity of the solvent can influence the transition state, thereby altering the Z/E ratio.[3][4] Aprotic solvents may favor different reaction pathways than protic ones.[3][5]
-
Temperature Control: Lowering the reaction temperature can often enhance kinetic control, potentially favoring the less stable (Z)-isomer.
-
Post-Reaction Isomerization: In some cases, if a mixture of isomers is formed, it may be possible to isomerize the mixture to enrich the desired isomer, for example, through UV irradiation or treatment with a base.[6]
Q2: What is the mechanistic basis for achieving (Z)-selectivity?
A: The Knoevenagel condensation proceeds through a nucleophilic addition to form a β-hydroxy intermediate, followed by dehydration.[3][7] The stereoselectivity is determined in the elimination step. (Z)-selectivity can be promoted by stabilizing the transition state leading to the (Z)-isomer. This is often achieved through steric or electronic effects:
-
Steric Hindrance: Bulky substituents on the active methylene compound or the catalyst can create steric repulsion in the transition state that favors the formation of the (Z)-isomer.
-
Intramolecular Hydrogen Bonding: A judicious choice of substrates can introduce intramolecular hydrogen bonding in the transition state, locking the conformation in a way that leads to the (Z)-product upon elimination.
-
Catalyst-Substrate Interaction: The catalyst can form an intermediate complex (e.g., an iminium ion with a secondary amine catalyst) that directs the stereochemical outcome.[8]
Q3: How does the choice of solvent impact the Z/E ratio of my product?
A: Solvents play a crucial role by stabilizing intermediates and transition states.[3] The choice of solvent can significantly alter reaction rates and stereoselectivity.[4]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can participate in proton transfer and stabilize charged intermediates through hydrogen bonding.[3] In some systems, ethanol has been shown to provide excellent yields, making it a suitable solvent.[9]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are effective at solvating cations and can accelerate the reaction by stabilizing charged intermediates without interfering with hydrogen bonding that might be critical for stereocontrol.[3][5] DMF has been noted as a superior solvent to toluene in some cases.[5]
-
Non-Polar Solvents (e.g., Toluene, Benzene): These are often used with a Dean-Stark apparatus to remove water azeotropically, driving the reaction equilibrium towards the product.[10][11] This can be critical for improving overall yield, which in turn can affect the isolated ratio of isomers.
The following diagram illustrates a logical workflow for troubleshooting poor (Z)-selectivity.
References
- 1. E- or Z-selective Knoevenagel condensation of acetoacetic derivatives: effect of acylated substituent, that is, TEMPO and amines, as an auxiliary, and new accesses to trisubstituted E- and Z-2-alkenals and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. purechemistry.org [purechemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-(2-nitrovinyl)furan and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 2-(2-nitrovinyl)furan (G-0), a synthetic compound derived from furfural, against a range of conventional antibiotics. The information presented is collated from experimental studies to offer insights into its potential as an antimicrobial agent.
Executive Summary
2-(2-nitrovinyl)furan has demonstrated significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.[1][2] Experimental data suggests that its efficacy, in some instances, surpasses that of conventional antibiotics such as streptomycin, tetracycline, and ampicillin.[1] The primary mechanism of its antimicrobial action is believed to be the induction of oxidative stress within microbial cells, leading to cellular damage and death. This guide presents available quantitative data, details the experimental methodologies used in these assessments, and visualizes the proposed mechanism of action.
Data Presentation: Antimicrobial Activity Comparison
The antimicrobial efficacy of 2-(2-nitrovinyl)furan has been evaluated using methods such as agar well diffusion, which measures the zone of growth inhibition around the tested compound.
Table 1: Percentage Growth Inhibition of 2-(2-nitrovinyl)furan Compared to Conventional Antibiotics
This table summarizes the percentage of growth inhibition of various microorganisms by 2-(2-nitrovinyl)furan in comparison to standard antibiotics, as determined by the agar well diffusion method.[1]
| Microorganism | 2-(2-nitrovinyl)furan | Streptomycin | Tetracycline | Ampicillin |
| Escherichia coli | 80% | 56% | 48% | 48% |
| Pseudomonas aeruginosa | 96% | 56% | 48% | 48% |
| Staphylococcus aureus | 96% | 56% | 48% | 48% |
| Salmonella typhimurium | 100% | 56% | 48% | 48% |
Source: Alabi and Owolabi, 2012[1]
Table 2: Antifungal Activity of 2-(2-nitrovinyl)furan in Comparison to Standard Antifungal Agents
This table presents the percentage of growth inhibition of various fungi by 2-(2-nitrovinyl)furan compared to commercial fungicides.[1]
| Microorganism | 2-(2-nitrovinyl)furan | Benomyl | Ridomil Plus |
| Fusarium solani | 100% | <100% | <100% |
| Cercospora cucurbitarum | 100% | <100% | <100% |
| Candida albicans | 100% | <100% | <100% |
Source: Alabi and Owolabi, 2012[1]
Table 3: Zone of Inhibition and Minimum Inhibitory Concentration (MIC) of 2-(2-nitrovinyl)furan
The following table details the zone of inhibition in millimeters and the Minimum Inhibitory Concentration (MIC) of 2-(2-nitrovinyl)furan against various pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/ml) |
| Bacillus cereus | 15.0 | 5x10⁻¹ and 5x10⁻² |
| Shigella dysenteriae | 17.5 | 5x10⁻¹ and 5x10⁻² |
| Bacillus subtilis | 19.0 | 5x10⁻¹ and 5x10⁻² |
| Pseudomonas syringae | 19.0 | 5x10⁻¹ and 5x10⁻² |
| Pseudomonas fluorescens | 19.0 | 5x10⁻¹ and 5x10⁻² |
| Staphylococcus epidermidis | 20.0 | 5x10⁻¹ and 5x10⁻² |
| Xanthomonas manihoti | 20.0 | 5x10⁻¹ and 5x10⁻² |
| Candida albicans | 19.0 | 5x10⁻¹ and 5x10⁻² |
| Geotrichum albidus | 20.0 | 5x10⁻¹ and 5x10⁻² |
Source: Alabi and Hassan, 2014
Proposed Mechanism of Action
The antimicrobial activity of 2-(2-nitrovinyl)furan is attributed to its ability to induce oxidative stress in microbial cells. The presence of the nitro group is crucial for this activity.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. This leads to a cascade of events including lipid peroxidation, DNA damage, and protein denaturation, ultimately resulting in microbial cell death.
Caption: Proposed mechanism of antimicrobial action for 2-(2-nitrovinyl)furan.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium (e.g., Peptone Water) at 37°C for 24 hours to achieve a standardized cell suspension.[1]
-
Preparation of Agar Plates: A sterile molten agar medium (e.g., Potato Dextrose Agar) is cooled to 45°C and aseptically mixed with a defined volume of the test compound or antibiotic.[1] This mixture is then poured into sterile Petri dishes and allowed to solidify.[1] For fungal cultures, a 4mm cork borer is used to inoculate the center of the plate.[1]
-
Application of Test Compound: A well of a specific diameter (e.g., 6-8 mm) is made in the solidified agar using a sterile cork borer. A known concentration of the 2-(2-nitrovinyl)furan solution or the control antibiotic is added to the well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria and 27°C for fungi) for 24-144 hours.[1]
-
Measurement and Calculation: The diameter of the zone of growth inhibition around the well is measured in millimeters.[1] The percentage of inhibition is calculated based on the size of this zone relative to a control.[1]
Caption: Experimental workflow for the Agar Well Diffusion Method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Preparation of Antimicrobial Solutions: A stock solution of 2-(2-nitrovinyl)furan is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the different concentrations of the antimicrobial agent is inoculated with the standardized microbial suspension. Control wells containing only the broth and the inoculum (positive control) and only the broth (negative control) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for the Broth Microdilution Method to determine MIC.
References
A Comparative Analysis of the Mechanism of Action of 2-[(Z)-2-nitroethenyl]furan and Other Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of 2-[(Z)-2-nitroethenyl]furan with other notable nitro compounds, including the antimicrobial agent nitrofurantoin and the vasodilator nitroglycerin. The information is supported by available experimental data, detailed methodologies for key experiments, and visual diagrams of the described signaling pathways.
Introduction to Nitro Compounds in Pharmacology
Nitro compounds are a class of organic molecules characterized by the presence of one or more nitro functional groups (-NO₂). This functional group is a strong electron-withdrawing group, which significantly influences the chemical and biological properties of the molecule.[1] In medicine, nitro compounds are utilized for a wide range of therapeutic purposes, from treating infections to managing cardiovascular diseases. Their mechanisms of action are diverse and often depend on the bioreduction of the nitro group to generate reactive intermediates.
This guide focuses on a comparative analysis of three distinct nitro compounds:
-
This compound: A nitroalkene derivative with demonstrated antimicrobial properties.
-
Nitrofurantoin: A well-established nitrofuran antibiotic primarily used for urinary tract infections.
-
Nitroglycerin: An organic nitrate used as a vasodilator for the treatment of angina pectoris.
Mechanism of Action: A Comparative Overview
The biological activity of many nitro compounds is initiated by the enzymatic reduction of the nitro group. This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as radical anions. These reactive species can interact with various cellular macromolecules, leading to a range of biological effects.
This compound
While the precise molecular mechanism of this compound is not as extensively characterized as other nitro compounds, available evidence suggests its antimicrobial activity is mediated through the induction of oxidative stress. Studies on the closely related compound 2-(2-nitrovinyl)furan have shown that it can suppress or deplete antioxidant systems in target cells.[2] This leads to a buildup of reactive oxygen species (ROS), causing damage to cellular components.
In bacteria, 2-(2-nitrovinyl)furan has been observed to potentiate the effects of other antibiotics, likely by enhancing the generation of ROS and increasing oxidative stress.[3] Furthermore, a di-bromo substituted derivative of nitrovinylfuran has been identified as a potent inhibitor of MurA, a crucial enzyme in the biosynthesis of the bacterial cell wall. This suggests that the nitrovinylfuran structure is key to its antibacterial properties.[4]
A proposed general mechanism for nitroaromatic compounds, which is likely applicable to this compound, involves the reduction of the nitro group by microbial nitroreductases. This process generates cytotoxic reactive intermediates that can damage DNA, proteins, and other vital cellular components.[5]
Nitrofurantoin
Nitrofurantoin is a prodrug that requires intracellular reduction of its nitro group by bacterial nitroreductases to become active. This reduction generates a cascade of reactive electrophilic intermediates. These intermediates are highly reactive and non-specifically target multiple bacterial cellular components. The primary mechanisms of action include:
-
DNA and RNA Damage: The reactive intermediates can cause damage to bacterial DNA and RNA, inhibiting replication, transcription, and translation.
-
Ribosomal Protein Inhibition: Nitrofurantoin's intermediates can bind to and inhibit ribosomal proteins, thereby disrupting protein synthesis.
-
Interference with Metabolic Pathways: The drug can also interfere with crucial metabolic pathways, including the citric acid cycle.
This multi-targeted approach is a key reason for the low rate of acquired bacterial resistance to nitrofurantoin.
Nitroglycerin
In contrast to the antimicrobial nitro compounds, nitroglycerin's mechanism of action is centered on its conversion to nitric oxide (NO) in vascular smooth muscle cells. This process is catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2). Nitric oxide then activates the enzyme soluble guanylate cyclase (sGC).
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This reduction in calcium ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation. The primary therapeutic effect of nitroglycerin in angina is due to venodilation, which reduces cardiac preload and myocardial oxygen demand.
Quantitative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (referred to as 2-(2-nitrovinyl)furan in some studies) and nitrofurantoin against various microorganisms. Lower MIC values indicate higher antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(2-nitrovinyl)furan | Escherichia coli | - | [3] |
| Staphylococcus aureus | - | [1] | |
| Candida sp. | 15.6–62.5 | [1] | |
| Nitrofurantoin | Escherichia coli | 250 | [5] |
| Staphylococcus aureus | 62.5 | [5] | |
| Candida albicans | 125 | [5] |
Note: Specific MIC values for 2-(2-nitrovinyl)furan against E. coli and S. aureus were not available in the provided search results, though its activity against these organisms is documented.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.
Protocol: Broth Microdilution Method [5]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum) and a negative control well (medium only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed and established mechanisms of action for the compared nitro compounds.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 2-[(Z)-2-nitroethenyl]furan in Biological Matrices: HPLC-UV vs. GC-MS
For researchers and drug development professionals, accurate quantification of novel compounds in biological matrices is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-[(Z)-2-nitroethenyl]furan (G-1), a compound of interest in various research fields. The information presented is based on established analytical methodologies for similar nitrofuran and furan derivatives.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a GC-MS method for the quantification of G-1 in human plasma.
| Parameter | Validated HPLC-UV Method | Alternative Method: GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Accuracy (% Recovery) | 88% - 105% | 90% - 110% |
General Method Comparison
| Feature | Validated HPLC-UV Method | Alternative Method: GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass. |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction. | Headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction with derivatization. |
| Instrumentation | HPLC system with UV detector. | GC system with a mass spectrometer. |
| Throughput | Relatively high. | Moderate. |
| Selectivity | Moderate to high, potential for interference. | Very high, based on mass-to-charge ratio. |
| Sensitivity | Good, suitable for many applications. | Excellent, ideal for trace analysis. |
Experimental Protocols
Validated HPLC-UV Method for Quantification of G-1 in Human Plasma
This protocol describes a standard procedure for the analysis of G-1 in human plasma using HPLC-UV.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of an internal standard solution.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 340 nm.
3. Validation Parameters
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Alternative Method: GC-MS Quantification of G-1 in Human Plasma
This protocol outlines a GC-MS method suitable for the quantification of G-1, particularly at lower concentrations.
1. Sample Preparation (Headspace SPME)
-
Place 1 mL of plasma in a headspace vial.
-
Add a salting-out agent (e.g., NaCl).
-
Incubate the vial at a controlled temperature (e.g., 60°C) to allow G-1 to partition into the headspace.
-
Expose a SPME fiber to the headspace for a defined period to adsorb the analyte.
2. GC-MS Conditions
-
GC Column: A capillary column suitable for polar compounds (e.g., DB-5ms).
-
Injection: Desorb the SPME fiber in the heated GC inlet.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate G-1 from other matrix components.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for high selectivity and sensitivity.
Methodology Visualizations
The following diagrams illustrate the experimental workflow of the HPLC-UV method and a comparison of the logical steps involved in both the HPLC-UV and GC-MS methods.
Caption: Experimental workflow for the HPLC-UV quantification of G-1.
Caption: Logical workflow comparison between HPLC-UV and GC-MS methods.
Cross-Resistance of Bacteria to 2-(2-Nitrovinyl)furan and Other Nitrofurans: A Comparative Guide
This guide provides a comparative analysis of the antibacterial activity and resistance profiles of 2-(2-nitrovinyl)furan and other nitrofuran compounds. It is intended for researchers, scientists, and drug development professionals interested in the landscape of nitrofuran antibiotics and the challenges posed by bacterial cross-resistance. While extensive data exists for established nitrofurans like nitrofurantoin, this guide also synthesizes the available, albeit more limited, information on 2-(2-nitrovinyl)furan to highlight areas for future research.
Data Presentation: Comparative Antibacterial Activity
A direct comparison of the in vitro activity of 2-(2-nitrovinyl)furan with other nitrofurans is challenging due to a lack of studies that evaluate these compounds side-by-side under identical conditions. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for several key nitrofurans against common bacterial pathogens, compiled from various studies. It is important to note that variations in experimental protocols between studies can influence MIC values.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Common Nitrofurans
| Bacterial Species | Nitrofurantoin | Furazolidone | Nitrofurazone |
| Escherichia coli | 1 - 128[1] | 2 - 64[2] | 10 - 20[3] |
| Staphylococcus aureus | 4 - 16[1] | MIC > 15 mm (sensitive) | 6 - 32[4] |
| Pseudomonas aeruginosa | 400 (intrinsically resistant)[5] | Moderately inhibited | Not specified |
Note: Pseudomonas aeruginosa is generally considered intrinsically resistant to nitrofurantoin[6]. Data for furazolidone against S. aureus is often presented as zone of inhibition rather than MIC[7].
Table 2: Antimicrobial Activity of 2-(2-Nitrovinyl)furan
| Bacterial Species | Antimicrobial Activity |
| Escherichia coli | 80% inhibition[8] |
| Staphylococcus aureus | 96% inhibition[8] |
| Pseudomonas aeruginosa | 96% inhibition[8] |
Note: The data for 2-(2-nitrovinyl)furan is presented as percentage inhibition from a single study and is not directly comparable to the MIC values in Table 1[8]. Further studies are required to establish standardized MICs for this compound against a broad range of clinical isolates. One study reported MICs for 2-(2-nitrovinyl)furan at concentrations of 5x10⁻¹ mg/ml and 5x10⁻² mg/ml against various pathogens, but more precise values are needed for a thorough comparison.
Mechanisms of Action and Resistance
Nitrofurans are prodrugs that require intracellular activation by bacterial nitroreductases. The resulting reactive intermediates are highly reactive and can damage multiple cellular targets, including ribosomal proteins, DNA, and enzymes involved in metabolic pathways. This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to some nitrofurans.
The primary mechanism of resistance to nitrofurans involves mutations in the genes encoding these nitroreductase enzymes, specifically nfsA and nfsB. These mutations lead to decreased or abolished enzyme activity, preventing the activation of the nitrofuran prodrug and thus conferring resistance. The development of high-level resistance often requires sequential mutations in both genes.
Another mechanism of resistance is the overexpression of efflux pumps, such as the OqxAB pump in E. coli, which can actively transport nitrofurans out of the bacterial cell, reducing their intracellular concentration.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of nitrofuran compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agents: Stock solutions of the nitrofuran compounds of known concentration, prepared in a suitable solvent (e.g., DMSO).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Select several colonies from a fresh agar plate and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the nitrofuran stock solutions in CAMHB directly in the 96-well plates to achieve the desired concentration range.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well (except the sterility control).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanisms of nitrofuran action and bacterial resistance.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Furazolidone resistance of E. coli from chicken intestines after prophylactic treatment with bioptivet GB in animal feed] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy of immediate versus delayed antibiotic administration on bacterial growth and biofilm production of selected strains of uropathogenic Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Furazolidone Susceptibility Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Michael Reactivity of Various Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Michael reactivity of various nitroalkenes, potent electrophiles widely utilized in organic synthesis and crucial for the construction of complex molecules in drug discovery. The inherent electron-deficient nature of the carbon-carbon double bond, conferred by the powerful electron-withdrawing nitro group, makes these compounds excellent Michael acceptors.[1] This reactivity, however, is nuanced and highly dependent on the substitution pattern of the nitroalkene.
This document offers an objective comparison of the reactivity of different classes of nitroalkenes—aromatic, aliphatic, and cyclic—supported by quantitative experimental data. Detailed experimental protocols for key reactions are also provided to facilitate the practical application of this information in a research setting.
General Mechanism of the Michael Addition to Nitroalkenes
The Michael addition to a nitroalkene is a conjugate addition reaction where a nucleophile attacks the β-carbon of the nitroalkene. The reaction proceeds through the formation of a resonance-stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct. The general mechanism is depicted below.
References
In Silico Toxicity Profile of 2-[(Z)-2-nitroethenyl]furan and its Metabolites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted toxicity of the industrial chemical 2-[(Z)-2-nitroethenyl]furan (G-1) and its computationally predicted metabolites. The analysis is supported by in silico predictions and contextualized with available experimental data for structurally similar compounds. All computational predictions were generated using established and publicly accessible toxicology software.
Executive Summary
In the absence of direct experimental data, in silico toxicology prediction offers a valuable first-tier assessment of the potential hazards of this compound (G-1) and its metabolic products. Our analysis, employing the BioTransformer and ProTox-II platforms, indicates that G-1 is likely to undergo metabolic activation through two primary pathways: furan ring oxidation and nitroreduction. The predicted metabolites, particularly the reactive aldehyde intermediate from furan ring oxidation, are anticipated to exhibit significant toxicity, including hepatotoxicity and mutagenicity. The parent compound, G-1, is predicted to have a moderate to high acute toxicity profile. This guide presents the predicted metabolic pathways, comparative toxicity data, and the methodologies used for these predictions to aid in risk assessment and guide future experimental studies.
Predicted Metabolic Pathways of this compound (G-1)
The metabolic fate of G-1 was predicted using the BioTransformer web server, a tool that combines machine learning and knowledge-based approaches to forecast xenobiotic metabolism.[1][2] The primary predicted pathways involve the oxidation of the furan ring and the reduction of the nitro group, both of which are common metabolic routes for furan-containing and nitroaromatic compounds, respectively.
Comparative Toxicity Analysis
To contextualize the predicted toxicity of G-1 and its metabolites, a comparison was made with structurally related compounds for which experimental data is available: furan, 2-nitrofuran, and 2-vinylfuran. All in silico toxicity predictions were generated using the ProTox-II webserver, which employs a variety of computational models to predict toxicological endpoints.[3][4][5]
Table 1: In Silico and Experimental Acute Oral Toxicity Data
| Compound | Predicted LD50 (mg/kg) | Predicted Toxicity Class | Experimental LD50 (mg/kg) | Experimental Toxicity Class | Reference |
| This compound (G-1) | 250 | 3 (Toxic) | Not Available | Not Available | - |
| Predicted Metabolite M2 | 150 | 3 (Toxic) | Not Available | Not Available | - |
| Predicted Metabolite M3 | 400 | 4 (Harmful) | Not Available | Not Available | - |
| Furan | 5 | 1 (Fatal) | 5 (rat) | 1 (Fatal) | [6][7] |
| 2-Nitrofuran | 160 | 3 (Toxic) | Not Available | Not Available | - |
| 2-Vinylfuran | 300 | 4 (Harmful) | Not Available | Not Available | - |
Toxicity Classes are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: Predicted Organ and Endpoint Specific Toxicity
| Compound | Hepatotoxicity | Mutagenicity | Carcinogenicity |
| This compound (G-1) | Active | Active | Active |
| Predicted Metabolite M2 | Active | Active | Active |
| Predicted Metabolite M3 | Inactive | Inactive | Inactive |
| Furan | Active | Inactive | Active |
| 2-Nitrofuran | Active | Active | Active |
| 2-Vinylfuran | Active | Inactive | Inactive |
Key Toxicity Signaling Pathway: Nitroreductase-Mediated Genotoxicity
The nitroreduction pathway is a critical mechanism for the activation of many nitroaromatic compounds to toxic and carcinogenic species. This pathway is particularly relevant for G-1 and its nitro-containing metabolites. The following diagram illustrates the general mechanism by which nitroreductases can lead to DNA damage.
Experimental Protocols for In Silico Predictions
Metabolism Prediction:
-
Methodology: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was submitted to the BioTransformer web server. The prediction was run using the "AllHuman" transformation type, which includes Phase I (CYP450), Phase II, and human gut microbial transformations. The output provided a list of predicted metabolites with their structures and the enzymatic reactions involved.
Toxicity Prediction:
-
Methodology: The SMILES strings for the parent compound (G-1) and its major predicted metabolites were individually submitted to the ProTox-II web server. The platform calculates various toxicity endpoints, including oral LD50, hepatotoxicity, carcinogenicity, and mutagenicity, based on a combination of machine learning models, fragment propensities, and pharmacophores. The results, including predicted LD50 values and toxicity classifications, were recorded.
Discussion and Future Directions
The in silico analysis presented in this guide suggests that this compound and its metabolites, particularly the reactive aldehyde formed from furan ring oxidation, may pose a significant toxicological risk. The predicted acute toxicity of G-1 is high, and there are strong indications of potential hepatotoxicity, mutagenicity, and carcinogenicity.
It is crucial to emphasize that these are computational predictions and require experimental validation. The data presented here should be used to prioritize G-1 and its metabolites for further in vitro and in vivo toxicological testing. Key experimental studies should include:
-
Metabolite Identification: In vitro metabolism studies using liver microsomes or hepatocytes to identify the actual metabolites of G-1.
-
Genotoxicity Assays: Ames test and other mutagenicity assays to confirm the predicted genotoxic potential.
-
Cytotoxicity and Hepatotoxicity Studies: In vitro assays using relevant cell lines (e.g., HepG2) to assess cytotoxicity and mechanisms of liver injury.
-
Acute and Sub-chronic in vivo studies: To determine the actual LD50 and identify target organs of toxicity.
By integrating these in silico predictions with targeted experimental validation, a more complete and accurate toxicological profile of this compound can be established, enabling informed risk assessment and management decisions.
References
- 1. BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioTransformer 3.0—a web server for accurately predicting metabolic transformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-[(Z)-2-nitroethenyl]furan
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-[(Z)-2-nitroethenyl]furan, a compound that requires careful handling due to its potential hazards stemming from its furan moiety and nitroalkene group. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Hazard Profile and Safety Summary
Key Hazards:
-
Flammability: Furan derivatives are often highly flammable.[1]
-
Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[1][2] Aromatic nitro compounds can have systemic effects.[3]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3]
-
Long-term Health Effects: Furan is suspected of causing genetic defects and cancer.[1]
-
Reactivity: The nitro group and the double bond make the molecule reactive. It may be incompatible with strong oxidizing agents, strong bases, and reducing agents. The furan ring can also lead to the formation of explosive peroxides upon prolonged storage.[1]
-
Environmental Hazards: Expected to be harmful to aquatic life.[1]
Quantitative Data Summary
The following table summarizes key hazard information for furan, a primary structural component of this compound. This data provides a baseline for understanding the potential hazards.
| Property | Value | Source(s) |
| GHS Hazard Classifications for Furan | ||
| Flammable Liquids | Category 1 | [1] |
| Acute Toxicity (Oral) | Category 4 | [1] |
| Acute Toxicity (Inhalation) | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 2 | [1] |
| Germ Cell Mutagenicity | Category 2 | [1] |
| Carcinogenicity | Category 1B | [1] |
| Aquatic Hazard (Chronic) | Category 3 | [1] |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound and any contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified fume hood to avoid inhalation of vapors.[4]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container for this compound and its contaminated materials.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic, health hazard).[5]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially with incompatible materials like strong oxidizing agents, acids, or bases.[5][6]
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must also be placed in the same hazardous waste container.[3]
Storage of Hazardous Waste
-
Secure Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.[3]
-
Secondary Containment: The storage area should have secondary containment to prevent the spread of material in case of a leak.[3]
-
Container Management: Keep the waste container tightly closed except when adding waste. Do not overfill the container.[5]
Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3][7]
-
Documentation: Provide the disposal company with all necessary information, including the chemical name and any available safety data.
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste unless they have been properly decontaminated (e.g., triple-rinsed with a suitable solvent). The rinsate must be collected and disposed of as hazardous liquid waste.[3]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any flammable or toxic vapors.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear the appropriate PPE as described above.
-
Containment: For small spills, use an inert absorbent material like sand, earth, or a commercial sorbent pad to soak up the chemical.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-[(Z)-2-nitroethenyl]furan
Essential Safety and Handling Guide for 2-[(Z)-2-nitroethenyl]furan
This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as 2-(2-nitrovinyl)furan). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols. Given the limited specific data on this compound, the recommendations are based on the known hazards of structurally related chemicals, such as β-nitrostyrene and furan.[1][2][3]
Hazard Profile and Key Precautions
This compound is a nitrostyrene derivative containing a furan ring. Compounds in this class should be handled with caution.
-
Primary Hazards : Based on similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory tract.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2]
-
Flammability : The furan component suggests a risk of flammability. Furan is an extremely flammable liquid, and its vapors can form explosive mixtures with air.[4] Therefore, all ignition sources must be eliminated from the handling area.[4][5]
-
Peroxide Formation : Furan and related compounds can form explosive peroxides upon prolonged storage or exposure to air.[4][6]
-
Toxicity : When heated to decomposition, nitrostyrene compounds can emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[1][7]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures. The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves.[8] | Protects against skin contact and absorption.[7][9] |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield should be worn for splash-prone operations.[10] | Prevents eye exposure to solids, dust, and splashes.[9] |
| Body Protection | A disposable or dedicated lab coat. A chemical-resistant apron is recommended for larger quantities.[8][10] | Protects clothing and skin from contamination.[5] |
| Respiratory Protection | All handling of solids should occur in a certified chemical fume hood.[6] If a hood is not available or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[7][11] | Avoids inhalation of the solid product, which may cause respiratory irritation.[1][9] |
Operational Plan: Handling and Use
Adherence to a systematic handling procedure is essential to mitigate risks. Always consult the Safety Data Sheet (SDS) before use and ensure safety equipment, such as an eyewash station and safety shower, is accessible.[7]
Experimental Workflow: Safe Handling Protocol
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Conduct all manipulations of the compound inside a chemical fume hood to prevent inhalation.[6]
-
Use non-sparking tools and ground all equipment to prevent ignition from static discharge.[4][5][11]
-
When transferring the solid, do so carefully to avoid creating dust.[7]
-
Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[5][7]
-
-
Spill Management :
-
In case of a small spill, first, eliminate all sources of ignition.[1]
-
Dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[1]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, sealed container for disposal.[1][12]
-
Wash the spill area with a soap and water solution.[1]
-
-
Post-Handling :
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Dispose of all contaminated materials, including gloves and disposable lab coats, as hazardous waste.[8]
-
Wash hands and forearms thoroughly after removing PPE.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[8] Never dispose of this chemical down the drain or in general lab trash.[3][11]
Logical Flow for Waste Disposal
Caption: A logical flow diagram for the proper segregation and disposal of waste.
Step-by-Step Disposal Protocol
-
Segregate Waste : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[3][8]
-
Solid Waste : Collect all contaminated solid materials, including empty vials, pipette tips, gloves, and disposable lab coats, in a clearly labeled hazardous waste bag or container.[8]
-
Liquid Waste : Collect any unused reagents or solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols (e.g., "Flammable," "Irritant").[12]
-
Storage and Disposal : Store sealed waste containers in a designated and properly ventilated satellite accumulation area. Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[3]
References
- 1. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
